Product packaging for Sphaeranthanolide(Cat. No.:CAS No. 129885-23-0)

Sphaeranthanolide

Cat. No.: B15191591
CAS No.: 129885-23-0
M. Wt: 428.5 g/mol
InChI Key: XJIHHYMEBKDQFZ-RQXOCINCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sphaeranthanolide is a biologically significant sesquiterpene glycoside isolated from the flowers of the medicinal plant Sphaeranthus indicus L. (Asteraceae) . This natural product is of considerable interest in phytopharmacological and immunology research due to its documented immunostimulant potential . Preliminary scientific investigations highlight its value as a lead compound for studying the modulation of the immune system. The compound is part of a broader class of eudesmanolide-type sesquiterpenes and sesquiterpene lactones identified in Sphaeranthus indicus , a plant widely used in Ayurvedic and traditional medicine systems for treating conditions such as skin diseases, epilepsy, anxiety, and diabetes . Researchers can utilize this compound to explore its specific mechanism of action, its interactions with immune pathways, and its potential applications in developing novel immunotherapeutic agents. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O9 B15191591 Sphaeranthanolide CAS No. 129885-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129885-23-0

Molecular Formula

C21H32O9

Molecular Weight

428.5 g/mol

IUPAC Name

(3R,3aR,5aR,8R,9bS)-3a-hydroxy-3,5a,9-trimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C21H32O9/c1-9-11(28-19-16(25)15(24)14(23)12(8-22)29-19)4-5-20(3)6-7-21(27)10(2)18(26)30-17(21)13(9)20/h10-12,14-17,19,22-25,27H,4-8H2,1-3H3/t10-,11+,12+,14+,15-,16+,17-,19+,20+,21+/m0/s1

InChI Key

XJIHHYMEBKDQFZ-RQXOCINCSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@]1(CC[C@@]3(C2=C([C@@H](CC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O

Canonical SMILES

CC1C(=O)OC2C1(CCC3(C2=C(C(CC3)OC4C(C(C(C(O4)CO)O)O)O)C)C)O

Origin of Product

United States

Foundational & Exploratory

Sphaeranthanolide: A Technical Guide to its Discovery and Immunomodulatory Potential in Sphaeranthus indicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthus indicus Linn., a plant widely used in traditional medicine, is a source of various bioactive compounds. Among these, the sesquiterpene glycoside, sphaeranthanolide, has garnered attention for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Sphaeranthus indicus. It details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its biological activity. Furthermore, this document presents visual representations of the experimental workflow and the proposed immunological signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Sphaeranthus indicus Linn., belonging to the Asteraceae family, has a long history of use in Ayurvedic and other traditional systems of medicine for a variety of ailments, including skin diseases, nervous disorders, and inflammatory conditions.[1] The plant is a rich source of secondary metabolites, including sesquiterpene lactones, eudesmanolides, flavonoids, and essential oils.[1][2] One of the key bioactive constituents isolated from the flowers of S. indicus is this compound, a eudesmenolide type of sesquiterpene glycoside.[1] This compound has been identified as having significant immunostimulant potential, making it a molecule of interest for further pharmacological investigation.[3][4]

Discovery and Isolation of this compound

The initial discovery and isolation of this compound were reported by Shekhani et al. in 1990.[3][4] The following sections detail the general experimental procedures for its extraction and purification, based on standard methodologies for natural product isolation.

Plant Material

Fresh flower heads of Sphaeranthus indicus Linn. are collected and authenticated. The plant material is then shade-dried and pulverized into a coarse powder.

Experimental Protocols

2.2.1. Extraction

A general protocol for the extraction of sesquiterpene glycosides from Sphaeranthus indicus flowers is as follows:

  • The powdered flower heads are subjected to exhaustive extraction with methanol or ethanol at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • This crude extract is subsequently partitioned between different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate or n-butanol).

2.2.2. Purification

The enriched fraction containing this compound is subjected to further purification using chromatographic techniques:

  • Column Chromatography: The fraction is loaded onto a silica gel column. Elution is carried out with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the desired compound are further purified using pTLC with a suitable solvent system (e.g., chloroform-methanol mixtures).

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Experimental Workflow Diagram

G plant Sphaeranthus indicus Flower Heads powder Pulverized Plant Material plant->powder extract Crude Methanolic Extract powder->extract Methanol Extraction fractionation Solvent-Solvent Partitioning extract->fractionation n_hexane n-Hexane Fraction fractionation->n_hexane chloroform Chloroform Fraction fractionation->chloroform ethyl_acetate Ethyl Acetate Fraction (Enriched with this compound) fractionation->ethyl_acetate n_butanol n-Butanol Fraction fractionation->n_butanol column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc Preparative HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.[3][4]

Physicochemical Data
ParameterExpected Data Type
Appearance Crystalline or amorphous solid
Melting Point Range in degrees Celsius
Optical Rotation [α]D value in degrees (concentration, solvent)
Solubility Soluble in methanol, ethanol; sparingly in water
Molecular Formula Determined from HR-MS
Molecular Weight g/mol

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structure of this compound was primarily determined by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] While the detailed spectral data from the original publication by Shekhani et al. (1990) is not publicly available, Table 2 outlines the key spectroscopic data that would have been used for its characterization.

Spectroscopic TechniqueInformation Obtained
¹H-NMR Chemical shifts (δ), coupling constants (J), and integration of proton signals.
¹³C-NMR Chemical shifts (δ) of carbon atoms, including quaternary, CH, CH₂, and CH₃ groups.
DEPT-135 Differentiation of CH, CH₂, and CH₃ signals.
COSY Correlation of coupled protons, establishing spin systems.
HSQC Correlation of protons with their directly attached carbons.
HMBC Correlation of protons and carbons over two to three bonds, for skeletal assembly.
Mass Spectrometry (MS) Molecular ion peak (M⁺) for molecular weight and fragmentation pattern for structural clues.
Infrared (IR) Presence of functional groups (e.g., hydroxyl, carbonyl, glycosidic linkages).
Ultraviolet (UV) Presence of chromophores.

Table 2: Spectroscopic Data for the Structural Elucidation of this compound.

Biological Activity: Immunostimulation

This compound has been reported to possess immunostimulant activity.[3][4]

Experimental Protocol: Jerne Plaque Assay

The immunostimulant effect of this compound was evaluated using the Jerne plaque assay, a method to identify and quantify antibody-forming cells.[1] The general steps of this assay are:

  • Immunization: Mice are immunized with an antigen, typically Sheep Red Blood Cells (SRBCs).

  • Treatment: A control group receives a vehicle, while the test group is treated with this compound.

  • Spleen Cell Preparation: After a specific period, the spleens are harvested, and a single-cell suspension of splenocytes is prepared.

  • Plaque Formation: The splenocytes are mixed with SRBCs and complement in a semi-solid agar medium on a slide or plate.

  • Incubation: The mixture is incubated to allow antibody-secreting cells (plaque-forming cells, PFCs) to release antibodies.

  • Lysis and Plaque Visualization: The secreted antibodies bind to the surrounding SRBCs, and the addition of complement leads to the lysis of these SRBCs, forming a clear zone (plaque) around each antibody-producing cell.

  • Quantification: The number of plaques is counted, providing a measure of the humoral immune response.

An increase in the number of PFCs in the this compound-treated group compared to the control group would indicate an enhancement of the humoral immune response.

Proposed Signaling Pathway

The exact molecular mechanism by which this compound exerts its immunostimulatory effect is not fully elucidated. However, based on its demonstrated effect on antibody-producing cells, a hypothetical signaling pathway can be proposed. This compound may act on B-lymphocytes, either directly or indirectly through antigen-presenting cells (APCs) and T-helper cells, to enhance their proliferation and differentiation into antibody-secreting plasma cells.

G cluster_0 Antigen Presentation cluster_1 B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) T_helper T-Helper Cell APC->T_helper Antigen Presentation B_cell B-Lymphocyte T_helper->B_cell Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Antibodies Plasma_cell->Antibodies Secretion This compound This compound This compound->B_cell Direct or Indirect Stimulation (Hypothesized)

Caption: Hypothesized immunostimulatory pathway of this compound.

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, represents a promising natural product with immunomodulatory activity. This guide has summarized the key aspects of its discovery, isolation, and biological evaluation. However, to fully realize its therapeutic potential, further research is warranted. Future studies should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its immunostimulatory effects. This could involve investigating its impact on key transcription factors like NF-κB and the production of various cytokines.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant disease models to validate its therapeutic efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its activity and to potentially develop more potent derivatives.

  • Toxicological and Pharmacokinetic Profiling: Establishing a comprehensive safety and ADME (absorption, distribution, metabolism, and excretion) profile to assess its suitability for clinical development.

The exploration of this compound and other bioactive compounds from Sphaeranthus indicus holds significant promise for the development of novel immunomodulatory agents for a range of therapeutic applications.

References

Preliminary Phytochemical Investigation of Sphaeranthanolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary phytochemical investigation of Sphaeranthanolide, a sesquiterpene lactone with significant therapeutic potential. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundation for further exploration and application of this promising natural compound. This compound is primarily isolated from Sphaeranthus indicus Linn., a plant widely used in traditional medicine. This document details the phytochemical profile of the plant, methodologies for extraction and isolation, and insights into the compound's mechanism of action.

Phytochemical Profile of Sphaeranthus indicus

Sphaeranthus indicus is a rich source of various phytochemicals, including alkaloids, flavonoids, terpenoids, saponins, and tannins. Quantitative analysis of different extracts has provided insights into the concentration of these classes of compounds. The flower heads are a particularly rich source of sesquiterpene lactones, including this compound.

Quantitative Phytochemical Analysis

The following tables summarize the quantitative data on the phytochemical composition of Sphaeranthus indicus extracts. It is important to note that the concentration of specific compounds can vary based on the plant part used, geographical location, and the extraction solvent.

ExtractTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
Methanolic Extract (Flowers)18.23 ± 0.16 mg/g164.10 ± 0.52 mg/g[1]
Ethyl Acetate Extract (Flowers)8.13 ± 0.11 mg/g55.11 ± 0.23 mg/g[1]
Methanolic Extract (Seeds)438 mg/g208 mg/g[2][3]

While specific quantitative data for this compound is not extensively available in the public domain, a patent for a methanolic extract of Sphaeranthus indicus flower heads reported a concentration of 11% for 7-hydroxyfrullanolide, a structurally related sesquiterpene lactone, as determined by HPLC. The patent further suggests that the concentration of frullanolide/eudesmanoid sesquiterpenes can range from 0.01% to 99.99%.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental protocols for the extraction and isolation of compounds from Sphaeranthus indicus.

Extraction of Phytochemicals

A common method for obtaining a crude extract rich in this compound and other phytochemicals is Soxhlet extraction.

Protocol for Soxhlet Extraction:

  • Plant Material Preparation: Shade-dry the whole plant or specific parts like flower heads and pulverize into a coarse powder.

  • Extraction Setup: Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

  • Solvent Selection: Fill the round-bottom flask with a suitable solvent, such as methanol or ethanol.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The solvent containing the extracted compounds will then siphon back into the round-bottom flask. Continue this process for a sufficient duration (e.g., 48-72 hours) until the solvent in the siphon tube runs clear.

  • Concentration: After extraction, concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.

Isolation of this compound by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual compounds from a crude extract. The following is a general protocol that can be adapted for the isolation of this compound.

Protocol for Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and the excess solvent to drain.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of increasing polarity. A typical gradient elution could be:

    • 100% n-hexane

    • A gradient of n-hexane and chloroform (e.g., 95:5, 90:10, ... 0:100)

    • A gradient of chloroform and ethyl acetate (e.g., 95:5, 90:10, ... 0:100)

    • A gradient of ethyl acetate and methanol (e.g., 98:2, 96:4, ... 0:100)

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing the spots under UV light or with a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate them to obtain the purified compound.

Experimental_Workflow plant_material Sphaeranthus indicus (Flower Heads) powdering Drying and Powdering plant_material->powdering extraction Soxhlet Extraction (Methanol) powdering->extraction crude_extract Crude Methanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling pure_compound Purified this compound pooling->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound and Related Compounds

Recent research has begun to unravel the molecular mechanisms underlying the therapeutic effects of compounds isolated from Sphaeranthus indicus. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Studies on a bioactive component of S. indicus, 7-hydroxyfrullanolide (7-HF), which is structurally similar to this compound, have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB pathway.[5] The proposed mechanism involves the following steps:

  • Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. The S. indicus extract and 7-HF have been shown to prevent this phosphorylation and degradation.[5]

  • Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is inhibited.[5]

  • Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to translocate to the nucleus, it cannot bind to the promoter regions of its target genes. This leads to a significant reduction in the expression of pro-inflammatory molecules, including:

    • Adhesion Molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are crucial for the recruitment of immune cells to the site of inflammation.[5]

    • Pro-inflammatory Cytokines: Such as TNF-α and Interleukin-6 (IL-6).[5]

This compound itself has been reported to possess immunomodulatory potential, suggesting that it may also exert its effects through the modulation of key inflammatory signaling pathways like NF-κB.[6][7]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases IkBa_p P-IκBα IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocates IkBa_deg Degraded IκBα IkBa_p->IkBa_deg Ubiquitination & Degradation This compound This compound (and related compounds) This compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (VCAM-1, ICAM-1, Cytokines) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a sesquiterpene lactone from Sphaeranthus indicus, represents a promising natural product for drug development, particularly in the area of inflammatory diseases. This technical guide has provided a summary of the current knowledge on its phytochemical context, methods for its isolation, and its potential mechanism of action through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate the quantitative presence of this compound in various plant extracts, optimize isolation protocols, and definitively confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable natural compound.

References

Sphaeranthanolide: A Technical Guide to its Biological Origin, Isolation, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a notable sesquiterpene glycoside of the eudesmanolide class, has been identified as a key bioactive constituent of the medicinal plant Sphaeranthus indicus. This technical guide provides an in-depth overview of its biological origin, a detailed methodology for its isolation and structure elucidation, and a summary of its known biological activities. Particular emphasis is placed on its immunomodulatory and anti-inflammatory properties, with an exploration of its potential mechanism of action via the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Origin

This compound is a natural product isolated from the flowering heads of Sphaeranthus indicus Linn., a plant belonging to the Asteraceae family.[1][2] This aromatic herb is widely distributed in the plains and moist areas of India, Sri Lanka, Africa, and Australia and has a long history of use in traditional systems of medicine, including Ayurveda.[1] The plant is known by various vernacular names, including "Mundi" and "East Indian globe thistle."[2] Various parts of S. indicus are reported to contain a diverse array of phytochemicals, including eudesmanolides, sesquiterpenoids, flavonoids, and essential oils, which contribute to its wide range of documented pharmacological activities.[1][3]

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound were first reported by Shekhani et al. in 1990. The compound was identified as a sesquiterpene glycoside with a eudesmanolide-type skeleton.[1]

Experimental Protocol: Isolation of this compound

While the seminal paper by Shekhani et al. provides the foundation for the isolation of this compound, a generalized experimental workflow based on common phytochemical practices for isolating sesquiterpenoids from plant material is outlined below.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification Plant Material Fresh flower heads of Sphaeranthus indicus Drying Shade drying Plant Material->Drying Grinding Coarse powder Drying->Grinding Solvent Extraction Maceration or Soxhlet extraction with methanol Grinding->Solvent Extraction Filtration Filtration to remove solid residue Solvent Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude Extract Crude methanolic extract Concentration->Crude Extract Solvent Partitioning Solvent-solvent partitioning (e.g., n-hexane, chloroform, ethyl acetate) Crude Extract->Solvent Partitioning Column Chromatography Column chromatography of the active fraction (e.g., ethyl acetate fraction) on silica gel Solvent Partitioning->Column Chromatography Elution Elution with a gradient of solvents (e.g., n-hexane-ethyl acetate) Column Chromatography->Elution Fractions Collection of fractions Elution->Fractions TLC Thin Layer Chromatography (TLC) analysis of fractions Fractions->TLC Pooling Pooling of fractions containing the target compound TLC->Pooling Preparative HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC), as well as mass spectrometry.[4]

Table 1: Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant data for this compound from the original publication were not available in the searched resources. The table below is a template based on typical data for similar eudesmanolide sesquiterpene glycosides and should be populated with actual experimental data.)

Technique Key Observations
¹H NMR Signals corresponding to methyl groups, olefinic protons, protons of a lactone ring, and a sugar moiety.
¹³C NMR Resonances for carbonyl carbons (lactone), olefinic carbons, carbons of the sesquiterpene skeleton, and carbons of the glycosidic unit.
COSY Correlations between neighboring protons, establishing the spin systems within the sesquiterpene and sugar components.
HMBC Long-range correlations between protons and carbons, crucial for connecting the different structural fragments and determining the position of the glycosidic linkage.
Mass Spec. Determination of the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activities of this compound

This compound has been reported to possess significant biological activities, with immunostimulatory and anti-inflammatory effects being the most prominent.

Immunomodulatory Activity

The immunostimulant activity of this compound has been demonstrated using the Jerne plaque assay, which measures the number of antibody-producing cells.[2][5] This suggests that this compound can enhance the humoral immune response. Studies on extracts of S. indicus containing this compound have also shown an increase in phagocytic activity, hemagglutination antibody titer, and delayed-type hypersensitivity, indicating a broad-spectrum immunomodulatory effect that encompasses both cellular and humoral immunity.[5]

Table 2: Immunomodulatory Activity of Sphaeranthus indicus Extracts (Note: Quantitative data for pure this compound is limited. The following data is for extracts of the plant.)

Assay Extract/Fraction Dose Observed Effect
Phagocytic ActivityPetroleum ether extract200 mg/kgIncreased phagocytic index
Hemagglutination Antibody TiterPetroleum ether extract200 mg/kgIncreased antibody titer
Delayed-Type HypersensitivityPetroleum ether extract200 mg/kgIncreased paw edema (indicating enhanced cellular immunity)

The Jerne plaque assay is a classical immunological technique to enumerate antibody-forming cells (plaque-forming cells, PFCs) in a population of spleen cells.

G Immunization Immunize mice with Sheep Red Blood Cells (SRBCs) Treatment Administer this compound or vehicle control Immunization->Treatment Spleen Isolate spleen and prepare a single-cell suspension Treatment->Spleen Mixing Mix spleen cells with SRBCs and complement in molten agar Spleen->Mixing Plating Pour the mixture onto a petri dish to form a thin layer Mixing->Plating Incubation Incubate to allow antibody secretion Plating->Incubation Lysis Antibodies bind to SRBCs, and complement activation leads to lysis, forming plaques Incubation->Lysis Counting Count the number of plaques (PFCs) Lysis->Counting

Figure 2: Workflow for the Jerne Plaque Assay.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

While direct studies on the anti-inflammatory mechanism of this compound are limited, compelling evidence from a closely related eudesmanolide, 7-hydroxyfrullanolide, also isolated from S. indicus, strongly suggests the involvement of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory gene expression.

It is hypothesized that this compound, similar to 7-hydroxyfrullanolide, exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound likely interferes with this cascade, preventing the degradation of IκBα and thereby blocking the nuclear translocation of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBaP p-IκBα IkBa_NFkB->IkBaP Ub Ubiquitination IkBaP->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active NFkB_n NF-κB NFkB_active->NFkB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription

Figure 3: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

To experimentally validate the effect of this compound on the NF-κB pathway, Western blotting can be employed to measure the levels of key proteins in the signaling cascade, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Table 3: Generalized Western Blot Protocol for NF-κB Activation

Step Procedure
1. Cell Culture and Treatment Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time before stimulating with a pro-inflammatory agent (e.g., LPS).
2. Protein Extraction Lyse the cells and separate cytoplasmic and nuclear fractions.
3. Protein Quantification Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
4. SDS-PAGE Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
5. Protein Transfer Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
6. Blocking Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
7. Primary Antibody Incubation Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, and loading controls like β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction).
8. Secondary Antibody Incubation Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
9. Detection Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
10. Densitometry Analysis Quantify the band intensities to determine the relative protein levels.

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, has demonstrated promising immunomodulatory and anti-inflammatory activities. While its biological origin and structure are well-established, further research is required to fully elucidate its pharmacological potential. Specifically, more quantitative data on the bioactivity of the pure compound is needed, along with direct experimental evidence to confirm its mechanism of action, particularly its interaction with the NF-κB signaling pathway. Such studies will be crucial for the potential development of this compound as a novel therapeutic agent for immune-related and inflammatory disorders. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this fascinating natural product.

References

The Basic Pharmacology of Sphaeranthanolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a sesquiterpene glycoside isolated from the medicinal plant Sphaeranthus indicus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anticancer properties. While specific quantitative data and detailed mechanistic studies on this compound are limited, this document synthesizes the available information, including data from studies on Sphaeranthus indicus extracts and the structurally related sesquiterpene lactone, 7-hydroxyfrullanolide (7-HF), to present a cohesive understanding of its pharmacological profile. This guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways to support further research and drug development efforts.

Introduction

Sphaeranthus indicus Linn. (Asteraceae), commonly known as Gorakhmundi, has a long history of use in traditional medicine systems for treating a wide range of ailments, including epilepsy, mental illness, jaundice, diabetes, and skin diseases.[1] Phytochemical investigations have revealed that the plant is rich in various bioactive compounds, including sesquiterpene lactones, eudesmanolides, and flavonoids.[1] Among these, this compound, a sesquiterpene glycoside, has been identified as a key contributor to the plant's therapeutic effects, particularly its immunomodulatory activity.[2] This guide aims to consolidate the current understanding of the basic pharmacology of this compound, providing a technical resource for researchers in pharmacology and drug discovery.

Pharmacological Activities

The primary pharmacological activities attributed to this compound and Sphaeranthus indicus extracts are immunomodulation, anti-inflammatory effects, and anticancer activity.

Immunomodulatory Activity

This compound has been reported to possess immunostimulant properties.[2] Studies on the extracts of Sphaeranthus indicus have demonstrated both humoral and cellular immune enhancement.

Quantitative Data:

Parameter Assay Treatment Group (MESI) Observation Reference
Humoral ImmunityHemagglutination Antibody (HA) Titer100 mg/kg bd. wt.Significant increase in circulating antibody titer[3]
Humoral ImmunityPlaque Forming Cell (PFC) Assay100 mg/kg bd. wt.Significant increase in the number of plaque forming cells in the spleen[3]
Cellular ImmunityDelayed Type Hypersensitivity (DTH)400 mg/kg bd. wt.Significant increase in DTH response (foot pad thickness)[3]
Phagocytic ActivityCarbon Clearance AssayPetroleum ether extract (200 mg/kg)Increased phagocytic index[4]
Anti-inflammatory Activity

The anti-inflammatory effects of Sphaeranthus indicus extracts are well-documented and are largely attributed to the inhibition of the NF-κB signaling pathway. This mechanism is likely shared by its constituent sesquiterpene lactones, including this compound.

Quantitative Data:

The following table summarizes the inhibitory concentrations (IC50) of a methanolic extract of Sphaeranthus indicus against various pro-inflammatory cytokines and adhesion molecules.

Target Molecule Inhibitor IC50 Value Cell Line/System Reference
TNF-αS. indicus Methanolic Extract3.5 µg/mLHuman Peripheral Blood Mononuclear Cells (PBMCs)[5]
IL-1βS. indicus Methanolic Extract2.1 µg/mLHuman PBMCs[5]
IL-6S. indicus Methanolic Extract10 µg/mLHuman PBMCs[5]
VCAM-1S. indicus Methanolic Extract4.2 µg/mLHuman Umbilical Vein Endothelial Cells (HUVECs)[6]
ICAM-1S. indicus Methanolic Extract7.5 µg/mLHUVECs[6]
Anticancer Activity

Emerging evidence suggests that constituents of Sphaeranthus indicus possess cytotoxic activity against various cancer cell lines. The structurally similar compound, 7-hydroxyfrullanolide (7-HF), has been shown to inhibit colorectal cancer cell growth.

Quantitative Data:

Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. However, data for 7-HF provides a relevant reference.

Cell Line Compound IC50 Value Reference
HCT116 (Colon Cancer)7-hydroxyfrullanolide (7-HF)Not explicitly stated, but effective in inhibiting proliferation[2]
MCF-7 (Breast Cancer)7-hydroxyfrullanolide (7-HF)Not explicitly stated in the provided search results
HT-29 (Colon Cancer)7-hydroxyfrullanolide (7-HF)Not explicitly stated in the provided search results

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for key assays used to evaluate the pharmacological activities of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2][7]

Jerne Plaque Assay for Humoral Immune Response

The Jerne plaque assay is used to detect and quantify antibody-producing cells (plaque-forming cells, PFCs).

Principle: Spleen cells from an immunized animal are mixed with sheep red blood cells (SRBCs) in a semi-solid agar medium. If an antibody-producing cell is present, it will secrete antibodies that bind to the surrounding SRBCs. The addition of complement leads to the lysis of these antibody-coated SRBCs, forming a clear zone (plaque) around the antibody-producing cell.

Protocol:

  • Immunization: Immunize mice with SRBCs. A control group receives the vehicle, while the test group is treated with this compound.

  • Spleen Cell Preparation: After a specific period (e.g., 4-5 days), harvest the spleens and prepare a single-cell suspension.

  • Plaque Formation: In a test tube, mix the spleen cell suspension, SRBCs, and molten agar. Pour this mixture onto a petri dish pre-coated with a layer of agar to form a thin, uniform layer.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Complement Addition: Add a source of complement (e.g., guinea pig serum) to the plates and incubate for another 1-2 hours.

  • Plaque Counting: Count the number of plaques (clear zones) on each plate. The results are typically expressed as the number of PFCs per million spleen cells.[8][9][10]

Western Blot for NF-κB Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway by examining the phosphorylation and degradation of key signaling molecules.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, p65).

Protocol:

  • Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for various time points. Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.[3][11]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Sphaeranthus indicus and its constituents are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Activation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (VCAM-1, ICAM-1).

Studies on Sphaeranthus indicus extracts and 7-HF suggest that they inhibit this pathway by preventing the degradation of IκBα.[5][12] This action effectively blocks the nuclear translocation of NF-κB and subsequent inflammatory gene expression.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates p_IKK p-IKK (Active) IKK->p_IKK IkBa_NFkB IκBα-NF-κB (Inactive) p_IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB NF-κB (p65/p50) p_IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->p_IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Investigating NF-κB Inhibition

The following workflow illustrates the experimental steps to confirm the inhibition of the NF-κB pathway by this compound.

Experimental_Workflow Treatment Treatment with this compound +/- Inflammatory Stimulus (e.g., LPS/TNF-α) Cytokine_Analysis Cytokine Measurement (ELISA) Treatment->Cytokine_Analysis Protein_Extraction Protein Extraction (Cytoplasmic & Nuclear Fractions) Treatment->Protein_Extraction Conclusion Conclusion: Confirmation of NF-κB Pathway Inhibition Cytokine_Analysis->Conclusion Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analysis Analyze Phosphorylation of IKK, IκBα and Nuclear Translocation of p65 Western_Blot->Analysis Analysis->Conclusion

Caption: Workflow for NF-κB inhibition analysis.

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, demonstrates significant potential as a therapeutic agent, particularly due to its immunomodulatory and anti-inflammatory activities. The available evidence, largely derived from studies on the whole plant extract and the related compound 7-hydroxyfrullanolide, strongly suggests that its mechanism of action involves the modulation of the NF-κB signaling pathway. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to conduct definitive pharmacological studies.

  • Quantitative Analysis: Determining the precise IC50 values of this compound for its various biological activities.

  • Mechanistic Studies: Elucidating the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of inflammatory diseases and cancer.

This in-depth technical guide provides a foundational understanding of the basic pharmacology of this compound, offering a valuable resource to guide future research and development efforts in this promising area of natural product-based drug discovery.

References

Sphaeranthanolide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a eudesmanolide sesquiterpene lactone primarily isolated from Sphaeranthus indicus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivities, with a focus on its anti-inflammatory, immunomodulatory, and anticancer properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of its mechanistic pathways are presented to facilitate further research and drug development efforts. For the purposes of this guide, data for the closely related and extensively studied compound 7-hydroxyfrullanolide (7-HF) is included as representative of the therapeutic potential of this chemical class.

Therapeutic Applications

This compound has demonstrated a range of pharmacological activities, positioning it as a candidate for development in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound exhibits potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. Extracts of Sphaeranthus indicus, rich in this compound and related compounds, have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism is believed to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Immunomodulatory Activity

This compound has been identified as an immunomodulatory agent, capable of stimulating both humoral and cellular immunity[1][2][3]. This immunostimulant potential has been demonstrated through various assays, including the Jerne plaque assay, which measures antibody production at the single-cell level[1]. The ability to enhance phagocytic activity, antibody-forming cell counts, and delayed-type hypersensitivity responses suggests its potential application in conditions requiring immune system enhancement.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of 7-hydroxyfrullanolide, a compound closely related or identical to this compound. It has shown cytotoxicity against a range of cancer cell lines, with particularly promising activity against triple-negative breast cancer (TNBC) and colorectal cancer. The primary mechanism of its anticancer action involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound and its related compound, 7-hydroxyfrullanolide.

Table 1: Anticancer Activity of 7-Hydroxyfrullanolide (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer12
MDA-MB-231Triple-Negative Breast Cancer~24
HCT116 (p53+/+)Colorectal CancerNot specified
HCT116 (p53-/-)Colorectal CancerNot specified

Table 2: Anti-inflammatory Activity of Sphaeranthus indicus Extracts

AssayModelExtractDoseInhibition (%)Reference
Carrageenan-induced paw edemaRatEthanolic400 mg/kg77.61
Cotton pellet granulomaRatEthanolic400 mg/kg47.29

Signaling Pathways and Mechanisms

Anticancer Mechanism: Apoptosis Induction

7-hydroxyfrullanolide induces apoptosis in cancer cells through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4_5 Upregulation of DR4/DR5 This compound->DR4_5 Bax Bax Upregulation This compound->Bax Bcl2 Bcl-2 Downregulation This compound->Bcl2 FADD FADD Recruitment DR4_5->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito | CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathways.

Anti-inflammatory Mechanism: NF-κB Inhibition

The anti-inflammatory effects of compounds from Sphaeranthus indicus are linked to the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to interfere with this process.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_a NF-κB Activation & Nuclear Translocation IkBa_d->NFkB_a Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_a->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: MTT assay workflow for cytotoxicity testing.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

Workflow:

G A Group and acclimatize rats B Administer this compound or vehicle orally A->B C After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection C->D E Calculate the percentage inhibition of edema D->E

Caption: Carrageenan-induced paw edema workflow.

Methodology:

  • Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Drug Administration: Administer the test compound or vehicle orally 1 hour before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema by the test compound compared to the control group.

Jerne Plaque Assay (Hemolytic Plaque Assay)

This assay is used to quantify antibody-producing cells (plaque-forming cells, PFCs) and evaluate the immunomodulatory effects of this compound.

Methodology:

  • Immunization: Immunize mice with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs). Administer this compound to the test group of mice for a specified period.

  • Spleen Cell Preparation: After the immunization period, sacrifice the mice and prepare a single-cell suspension of splenocytes.

  • Plaque Formation: Mix the splenocytes with SRBCs and complement in a semi-solid agar medium and pour onto a slide or petri dish.

  • Incubation: Incubate the slides at 37°C. During this time, B cells that are producing antibodies against the SRBCs will secrete them into the surrounding medium.

  • Lysis and Plaque Visualization: The secreted antibodies will bind to the surrounding SRBCs and, in the presence of complement, will cause their lysis, creating a clear zone or "plaque" around the antibody-producing cell.

  • Quantification: Count the number of plaques to determine the number of PFCs per spleen or per 10^6 splenocytes.

Conclusion

This compound, and its closely related analogue 7-hydroxyfrullanolide, exhibit a compelling profile of anti-inflammatory, immunomodulatory, and anticancer activities. The available data, particularly on its ability to induce apoptosis in cancer cells and modulate key inflammatory pathways, underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore and harness the therapeutic promise of this natural product. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.

References

Initial Screening of Sphaeranthanolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a eudesmanolide sesquiterpene lactone primarily isolated from the medicinal plant Sphaeranthus indicus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sphaeranthus indicus Linn. (Asteraceae) has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating a wide array of ailments including epilepsy, mental illness, jaundice, diabetes, and skin diseases.[1] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for the plant's therapeutic effects.[2] This guide focuses on the initial in vitro and in vivo screening methodologies used to elucidate the bioactivity of this promising natural compound.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. A closely related compound, 7-hydroxyfrullanolide, which is often considered synonymous with this compound in the literature, has been a subject of extensive research in this area.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound (reported as 7-hydroxyfrullanolide) have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-468Triple-Negative Breast Cancer1272[3]
HCT116Colorectal CarcinomaNot explicitly stated, but effective in vitroNot specified[1][4]
Mechanism of Action

This compound's anticancer activity is underpinned by its ability to modulate critical cellular processes, leading to the inhibition of cancer cell proliferation and survival.

2.2.1. Cell Cycle Arrest:

This compound induces a G2/M phase arrest in colorectal cancer cells.[1][4] This prevents the cells from entering mitosis, thereby halting their proliferation.

2.2.2. Apoptosis Induction:

The compound triggers programmed cell death (apoptosis) through both p53-dependent and p53-independent mechanisms.[1][4]

  • p53-Dependent Pathway: In cancer cells with functional p53, this compound can upregulate p53 expression, leading to the transcription of pro-apoptotic genes.

  • p53-Independent Pathway: The compound can also induce apoptosis in cancer cells lacking functional p53, highlighting its potential for broader anticancer applications.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MDA-MB-468, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway Visualization

anticancer_pathway cluster_cell Cancer Cell This compound This compound p53_dependent p53-Dependent Pathway This compound->p53_dependent p53_independent p53-Independent Pathway This compound->p53_independent G2M_arrest G2/M Phase Arrest This compound->G2M_arrest Apoptosis Apoptosis p53_dependent->Apoptosis p53_independent->Apoptosis G2M_arrest->Apoptosis

Caption: this compound's anticancer mechanism.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. By inhibiting NF-κB activation, this compound can effectively suppress the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • LPS (Lipopolysaccharide)

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_cell Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits NFkB_activation NF-κB Activation IKK->NFkB_activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes Cytokine_production Cytokine Production (TNF-α, IL-6) Pro_inflammatory_genes->Cytokine_production

Caption: this compound's anti-inflammatory action.

Antimicrobial Activity

Preliminary screenings of extracts from Sphaeranthus indicus have indicated antimicrobial properties. However, specific data on the antimicrobial spectrum and potency of isolated this compound is an area requiring further investigation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound are not extensively reported, ethanolic extracts of Sphaeranthus indicus leaves have shown activity against various microorganisms.

MicroorganismTypeMIC (mg/mL) of Ethanolic ExtractReference
Bacillus subtilisGram-positive Bacteria0.5[5]
Staphylococcus aureusGram-positive Bacteria2.5[5]
Candida albicansFungus0.5[5]
Aspergillus nigerFungus5.0[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Immunomodulatory Activity

This compound has been reported to possess immunomodulatory properties, suggesting its potential to influence the immune response.

Mechanism of Action

The immunomodulatory effects of this compound are likely linked to its anti-inflammatory properties and its ability to modulate cytokine production. Further research is needed to fully elucidate the specific cellular and molecular targets within the immune system.

Experimental Protocol: Lymphocyte Proliferation Assay

The lymphocyte proliferation assay is used to assess the effect of a compound on the proliferation of immune cells, such as lymphocytes.

Materials:

  • This compound

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes

  • Complete RPMI-1640 medium

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • 96-well microplate

Procedure:

  • Cell Isolation: Isolate PBMCs from fresh blood or splenocytes from a spleen.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Treatment: Add different concentrations of this compound to the wells.

  • Stimulation: Add a mitogen to stimulate lymphocyte proliferation.

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to the wells and incubate for another 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • BrdU assay: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves a colorimetric measurement.

Conclusion

The initial screening of this compound's bioactivity reveals a compound with significant therapeutic potential, particularly in the areas of oncology and inflammation. Its multifaceted mechanism of action, involving the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of key inflammatory pathways, makes it a compelling candidate for further drug development. While preliminary data on its antimicrobial and immunomodulatory effects are promising, more in-depth studies are required to fully characterize these activities. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound's full pharmacological profile.

References

Sphaeranthanolide: A Technical Guide on its Traditional Uses and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide is a sesquiterpene glycoside isolated from the flowers of Sphaeranthus indicus Linn., a plant with a long history of use in traditional Indian systems of medicine, including Ayurveda.[1] Known vernacularly as Gorakhmundi, this aromatic herb is found in damp areas and rice fields across India, Sri Lanka, Africa, and Australia.[2] Traditional medicine practitioners have utilized various parts of the plant to treat a wide spectrum of ailments, ranging from skin diseases and nervous disorders to inflammatory conditions and gastrointestinal issues.[2] This technical guide provides an in-depth overview of the traditional uses of Sphaeranthus indicus that are likely attributable to this compound and other related bioactive compounds, alongside a summary of its scientifically validated pharmacological activities. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Traditional Medicine Uses of Sphaeranthus indicus

Sphaeranthus indicus holds a significant place in traditional medicine for its diverse therapeutic applications. The plant is described as a remedy for conditions such as epilepsy, mental illness, jaundice, diabetes, leprosy, fever, cough, hernia, hemorrhoids, and skin diseases.[3][4] The juice of the plant is traditionally used for liver and gastric disorders, while a paste of the herb with oil is employed as an anthelmintic.[5] A decoction of the root is used for chest pains and coughs.[5] The flowers are considered to have alterative, depurative, and tonic properties.[5]

Pharmacological Activities and Potential of this compound

Scientific investigations into the phytochemical constituents of Sphaeranthus indicus have revealed a wealth of bioactive compounds, including eudesmanolides, flavonoids, and essential oils, with this compound being a key sesquiterpene glycoside.[2] The pharmacological activities of the plant's extracts and isolated compounds, including those closely related to this compound, often provide a scientific basis for its traditional uses. The primary activities of interest for drug development include its anti-inflammatory, immunomodulatory, and anticancer properties.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of extracts and compounds isolated from Sphaeranthus species. It is important to note that specific data for this compound is limited in the currently available literature; therefore, data for closely related compounds and extracts are also presented to provide a broader context for its potential efficacy.

Table 1: Anti-inflammatory Activity of Compounds from Sphaeranthus africanus

CompoundAssayCell LineIC50 (µM)
1COX-2 Inhibition3.6
2COX-2 Inhibition0.5
4NO Production InhibitionBV20.2
4NO Production InhibitionRAW0.2

Source: Anti-inflammatory and antiproliferative compounds from Sphaeranthus africanus[4]

Table 2: Anticancer Activity of Compounds from Sphaeranthus africanus

CompoundCell LineIC50 (µM)
Isomeric carvotacetones (6-7)CCRF-CEM1.23 - 8
Isomeric carvotacetones (6-7)MDA-MB-2311.23 - 8
Isomeric carvotacetones (6-7)HCT-1161.23 - 8
Isomeric carvotacetones (6-7)U-2511.23 - 8

Source: Anti-inflammatory and antiproliferative compounds from Sphaeranthus africanus[4]

Table 3: Immunomodulatory Activity of Sphaeranthus indicus Extracts

ExtractDose (mg/kg)AssayResult
Petroleum Ether Extract200Phagocytic ActivityIncreased
Petroleum Ether Extract200Hemagglutination Antibody TiterIncreased
Petroleum Ether Extract200Delayed Type HypersensitivityIncreased
Methanolic Extract100Circulating Antibody TiterSignificant Increase
Methanolic Extract100Plaque Forming Cells (PFC)Significant Increase
Methanolic Extract400Delayed Type Hypersensitivity (DTH)Significant Increase

Source: Immunomodulatory activity of petroleum ether extract of flower heads of Sphaeranthus indicus Linn.[6], Screening of immunomodulatory activity of Sphaeranthus indicus Linn. whole plant[7]

Experimental Protocols

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from the flowers of Sphaeranthus indicus.

Materials:

  • Shade-dried flowers of Sphaeranthus indicus

  • Methanol

  • n-Hexane

  • Benzene

  • Chloroform

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • HPLC system with a PDA detector

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Grind the shade-dried flowers of Sphaeranthus indicus into a fine powder.

    • Soak the powdered material in methanol for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

  • Fractionation:

    • Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity: n-hexane, benzene, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Separation:

    • Subject the most active fraction (based on preliminary screening) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest based on the TLC profile.

    • Further purify the pooled fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.

  • Quantification by HPLC:

    • Develop an HPLC method for the quantification of this compound.

    • Use a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with a gradient elution program.

    • Monitor the eluent using a PDA detector at a suitable wavelength.

    • Prepare a calibration curve using a standard solution of this compound at different concentrations.

    • Inject the isolated compound and the extracts to determine the concentration of this compound.

Based on general methods for isolation and quantification of phytochemicals from Sphaeranthus indicus.[3][4]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound or its containing extract.

Materials:

  • Wistar albino rats

  • Carrageenan (1% w/v in normal saline)

  • Test substance (this compound or extract)

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, standard, and test groups (at least 3 doses).

  • Administer the vehicle (control), standard drug, or test substance orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

This is a standard protocol for this assay.

Cytotoxicity Assay: MTT Assay

Objective: To determine the in vitro cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This is a standard protocol for this assay.

Signaling Pathway Visualizations

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of compounds from Sphaeranthus indicus are often attributed to their ability to modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. While direct evidence for this compound is still emerging, related sesquiterpene lactones have been shown to inhibit this pathway. The following diagram illustrates the potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. The diagram below illustrates a simplified MAPK pathway and a potential point of intervention for this compound or related compounds in inducing apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->ERK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Transcription Factors Transcription Factors ERK_n->Transcription Factors Activation Proliferation / Survival Proliferation / Survival Transcription Factors->Proliferation / Survival

Caption: Potential modulation of the MAPK signaling pathway by this compound leading to apoptosis.

Conclusion

This compound, a sesquiterpene glycoside from the traditionally used medicinal plant Sphaeranthus indicus, represents a promising lead compound for the development of new therapeutics, particularly in the areas of inflammation, immune modulation, and oncology. The long-standing use of S. indicus in traditional medicine provides a strong foundation for its therapeutic potential. While the existing scientific literature provides valuable insights into the bioactivities of extracts and related compounds, further research is warranted to fully elucidate the specific pharmacological profile of this compound. The data and protocols presented in this technical guide are intended to facilitate these future investigations, ultimately paving the way for the potential clinical application of this natural product.

References

Sphaeranthanolide: A Review for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide, a sesquiterpene glycoside isolated from the medicinal plant Sphaeranthus indicus Linn., has been identified as a compound with potential immunomodulatory properties.[1][2] Sphaeranthus indicus, commonly known as Gorakhmundi, has a long history of use in traditional medicine for a variety of ailments, including skin diseases, gastric disorders, and nervous depression.[3] Modern scientific investigations have explored the pharmacological activities of this plant, revealing a broad spectrum of effects such as anti-inflammatory, immunomodulatory, antimicrobial, and antioxidant activities, primarily attributed to its rich phytochemical composition, including sesquiterpenoids, flavonoids, and essential oils.[1]

This technical guide provides a comprehensive review of the existing scientific literature on this compound and, more broadly, on extracts of Sphaeranthus indicus due to the limited availability of data on the isolated compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of potential biological pathways.

Quantitative Data on the Biological Activity of Sphaeranthus indicus Extracts

Extract TypeExperimental ModelDosageObserved EffectReference
Ethanolic ExtractCarrageenan-induced paw edema in rats100, 200, and 400 mg/kg, p.o.Dose-dependent and significant anti-inflammatory activity.[4][4]
Ethanolic ExtractCotton pellet-induced granuloma in rats100, 200, and 400 mg/kg, p.o.Dose-dependent and significant anti-inflammatory activity.[4][4]
Petroleum Ether ExtractFreund's adjuvant-induced arthritis in rats100 mg/kg/day, p.o.Significant anti-arthritic activity.[3][3]
Alcoholic Extract of flower headsAtherogenic diet-induced hyperlipidemia in rats500 mg/kg/day, p.o.Significant decrease in total cholesterol, triglycerides, and LDL; increase in HDL.[3][3]

Key Experimental Protocols

Detailed methodologies for the investigation of the anti-inflammatory and immunomodulatory effects of Sphaeranthus indicus extracts are described in the literature. These protocols can serve as a foundation for designing experiments with isolated this compound.

Carrageenan-Induced Paw Edema

This widely used model assesses acute anti-inflammatory activity.

  • Animal Model: Albino rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 0.1 ml of a 1% solution) is administered into the sub-plantar region of the rat's hind paw.

  • Treatment: The ethanolic extract of Sphaeranthus indicus (at doses of 100, 200, and 400 mg/kg) or a reference drug (e.g., aspirin) is administered orally prior to carrageenan injection.[4]

  • Measurement: The volume of the paw is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Cotton Pellet-Induced Granuloma

This model is used to evaluate the chronic anti-inflammatory effects of a substance.

  • Animal Model: Albino rats are used.

  • Induction of Granuloma: Sterilized cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin of the rats.

  • Treatment: The ethanolic extract of Sphaeranthus indicus (at doses of 100, 200, and 400 mg/kg) or a standard drug is administered orally daily for a set period (e.g., 7 days).[4]

  • Measurement: After the treatment period, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

  • Analysis: The difference between the initial and final dry weight of the cotton pellets represents the weight of the granuloma tissue formed. The percentage of inhibition is calculated by comparing the granuloma weight in the treated groups to the control group.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been elucidated, the anti-inflammatory and immunomodulatory effects of many phytochemicals are known to be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conceptual NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IKK IKK Signaling Cascade->IKK Activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Inhibits (Hypothesized) DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conceptual MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory cytokines.

p38_MAPK_Inhibition cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates This compound This compound This compound->p38 MAPK Inhibits (Hypothesized) Cytokine Production Cytokine Production Transcription Factors->Cytokine Production Induces

References

Methodological & Application

Application Notes and Protocols for Sphaeranthanolide Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques for isolating and purifying Sphaeranthanolide, a bioactive sesquiterpene glycoside from the plant Sphaeranthus indicus. The protocols are based on established phytochemical methods, and where specific data for this compound is available, it has been incorporated.

Introduction

This compound is a sesquiterpene glycoside isolated from the flowers of Sphaeranthus indicus, a plant widely used in traditional medicine.[1] This compound has garnered interest for its potential immunomodulatory activities. The aerial parts of Sphaeranthus indicus have been reported to contain not less than 0.14% of this compound on a dried basis. The isolation and purification of this compound are crucial for its further pharmacological investigation and potential drug development.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the extraction and composition of this compound from Sphaeranthus indicus.

ParameterValueSource
Minimum this compound content (dried aerial parts)0.14%Herbal Medicines Compendium
Plant Part for IsolationFlowers[1]

Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of sesquiterpene glycosides from plant materials and should be adapted and optimized for this compound.

Protocol 1: Extraction of Crude this compound

Objective: To extract a crude mixture of compounds, including this compound, from the flowers of Sphaeranthus indicus.

Materials:

  • Dried and powdered flowers of Sphaeranthus indicus

  • Methanol (analytical grade)

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered flower heads in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Soxhlet Extraction: Place the powdered flower heads in a thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Drying: Dry the crude extract completely in a desiccator to remove any residual solvent.

Protocol 2: Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions of varying polarity to enrich for this compound.

Materials:

  • Crude methanolic extract

  • Distilled water

  • n-Hexane (analytical grade)

  • Chloroform (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Separatory funnel

Procedure:

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning using a separatory funnel with solvents of increasing polarity:

      • n-Hexane

      • Chloroform

      • Ethyl acetate

      • n-Butanol

    • Collect each solvent fraction separately.

  • Concentration: Concentrate each fraction using a rotary evaporator to obtain the respective dried fractions. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Protocol 3: Purification of this compound by Column Chromatography

Objective: To isolate pure this compound from the enriched fraction using column chromatography.

Materials:

  • Enriched fraction (e.g., ethyl acetate or n-butanol fraction)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Eluting solvents: A gradient of chloroform and methanol is commonly used for separating sesquiterpene glycosides. The exact gradient should be optimized using Thin Layer Chromatography (TLC).

  • Test tubes or fraction collector

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% chloroform).

    • Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the dried enriched fraction in a minimum volume of the initial eluting solvent.

    • Adsorb the sample onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient could be from 100% chloroform to chloroform:methanol (9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection:

    • Collect the eluate in small fractions of equal volume.

  • Monitoring by TLC:

    • Monitor the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Concentration:

    • Concentrate the pooled fractions under reduced pressure to obtain purified this compound.

  • Purity Confirmation:

    • Assess the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Sphaeranthus indicus Flowers extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation enriched_fraction Enriched Fraction (e.g., Ethyl Acetate) fractionation->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pure_compound Pure this compound tlc->pure_compound Pool Fractions analysis Structural & Purity Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Note: The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of a Sphaeranthus indicus extract based on its known ability to reduce TNF-α and IL-6. The specific action of this compound on this pathway requires further investigation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocation Sphaeranthus_extract Sphaeranthus indicus Extract Sphaeranthus_extract->IKK inhibits DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression transcription Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: Hypothetical inhibition of the NF-κB signaling pathway by S. indicus extract.

References

Application Notes and Protocols for the Extraction of Sphaeranthanolide from Sphaeranthus indicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthus indicus Linn., commonly known as East Indian globe thistle, is a medicinal plant widely used in traditional Ayurvedic medicine for various ailments.[1][2][3] One of the key bioactive constituents responsible for its therapeutic effects is sphaeranthanolide, a eudesmenolide sesquiterpene lactone.[4] This sesquiterpene glycoside has demonstrated significant immunostimulant potential, making it a compound of interest for further research and drug development.[2] This document provides detailed application notes and protocols for the extraction of this compound from the flowers of Sphaeranthus indicus, where it is found in notable concentrations. The aerial parts of the plant are reported to contain not less than 0.14% of this compound on a dried basis.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of this compound is highly dependent on the extraction method and solvent used. While comprehensive comparative studies specifically quantifying this compound yield across multiple extraction techniques are limited, the following table summarizes extractive values and total phytochemical content from various solvents, which can serve as a preliminary guide for selecting an appropriate extraction strategy. Methanolic and ethanolic extracts of the flowers have shown high concentrations of phenolic and flavonoid compounds.

Table 1: Extractive Values and Phytochemical Content in Sphaeranthus indicus Flower Extracts

Extraction SolventExtractive Value (% w/w)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
MethanolNot Reported94.0778.70
Ethanol12.58Not ReportedNot Reported
Petroleum Ether18.36Not ReportedNot Reported
Ethyl AcetateNot Reported8.1355.11
ChloroformNot ReportedNot ReportedNot Reported
n-HexaneNot ReportedNot ReportedNot Reported
BenzeneNot ReportedNot ReportedNot Reported
n-ButanolNot ReportedNot ReportedNot Reported
Water21.71Not ReportedNot Reported

Note: The data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent.

Experimental Protocols

Protocol 1: Conventional Extraction - Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for extracting compounds from solid materials with a limited solubility in the extraction solvent.

Materials and Equipment:

  • Dried and powdered Sphaeranthus indicus flowers

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Methanol or Ethanol (analytical grade)

  • Rotary evaporator

Procedure:

  • Accurately weigh a desired amount of finely powdered Sphaeranthus indicus flowers (e.g., 50 g).

  • Place the powdered material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottomed flask with the extraction solvent (e.g., 250 mL of methanol) to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

  • Turn on the cooling water for the condenser.

  • Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

  • The condensed solvent will drip into the thimble containing the plant material, initiating the extraction.

  • Once the liquid level in the extractor reaches the top of the siphon tube, the extract is siphoned back into the flask.

  • Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the thimble.

  • Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • The resulting crude extract can be further purified to isolate this compound.

Protocol 2: Conventional Extraction - Maceration

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.

Materials and Equipment:

  • Dried and powdered Sphaeranthus indicus flowers

  • Conical flask or a suitable container with a stopper

  • Methanol or Ethanol (analytical grade)

  • Shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of dried, powdered Sphaeranthus indicus flowers (e.g., 100 g).

  • Place the powder in a large conical flask.

  • Add a sufficient volume of the extraction solvent (e.g., 1000 mL of methanol, maintaining a 1:10 solid-to-solvent ratio).

  • Stopper the flask securely and shake well to ensure all the plant material is submerged in the solvent.

  • Keep the flask in a cool, dark place for 3-7 days, with intermittent shaking (e.g., 2-3 times a day). A mechanical shaker can be used for continuous agitation.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (40-50°C) to obtain the crude extract.

Protocol 3: Modern Extraction - Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to faster and more efficient extraction.

Materials and Equipment:

  • Dried and powdered Sphaeranthus indicus flowers

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Methanol or Ethanol (analytical grade)

  • Filter paper

  • Funnel

  • Rotary evaporator

Procedure:

  • Place a known amount of powdered Sphaeranthus indicus flowers (e.g., 20 g) into a beaker or flask.

  • Add the extraction solvent (e.g., 200 mL of methanol) to achieve a desired solid-to-solvent ratio (e.g., 1:10).

  • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Set the ultrasonic frequency (typically 20-40 kHz) and power.

  • Conduct the extraction for a specified duration (e.g., 30-60 minutes). The temperature of the extraction medium should be monitored and controlled to prevent degradation of thermolabile compounds.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Modern Extraction - Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.

Materials and Equipment:

  • Dried and powdered Sphaeranthus indicus flowers

  • Microwave extraction system

  • Extraction vessel (microwave-transparent)

  • Methanol or Ethanol (analytical grade)

  • Filter paper

  • Funnel

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered Sphaeranthus indicus flowers (e.g., 10 g) into the microwave extraction vessel.

  • Add the extraction solvent (e.g., 100 mL of ethanol).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 300-500 W) and extraction time (e.g., 5-15 minutes). The temperature and pressure should be monitored and controlled by the system.

  • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

  • Open the vessel and filter the contents to separate the extract.

  • Concentrate the extract using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extracts obtained from any of the above methods can be further purified to isolate this compound using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Extraction_Workflow plant_material Sphaeranthus indicus (Dried Flowers) powdering Powdering plant_material->powdering extraction Extraction (Soxhlet/Maceration/UAE/MAE) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification This compound Pure this compound purification->this compound Signaling_Pathway This compound This compound immune_cells Immune Cells (e.g., Macrophages, Lymphocytes) This compound->immune_cells Stimulates activation Cellular Activation immune_cells->activation cytokine_production Increased Cytokine Production (e.g., IL-2, IFN-γ) activation->cytokine_production proliferation Enhanced Lymphocyte Proliferation activation->proliferation immuno_response Enhanced Immune Response cytokine_production->immuno_response proliferation->immuno_response

References

Application Notes and Protocols for the Analysis of Sphaeranthanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide is a sesquiterpene glycoside isolated from the medicinal plant Sphaeranthus indicus Linn., a member of the Asteraceae family.[1][2] This plant has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating a variety of ailments including skin diseases, respiratory conditions, and inflammatory disorders.[1] this compound itself has been reported to exhibit immunostimulatory activity, making it a compound of interest for further pharmacological investigation and drug development.[2][3][4][5]

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to serve as a starting point for researchers developing and validating their own analytical methods for the quantification and structural elucidation of this promising natural product.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

While a specific, validated HPLC method exclusively for this compound is not widely published, a general method can be proposed based on the analysis of other sesquiterpene lactones found in plant extracts. The following protocol is a recommended starting point for method development.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Plant Material: Airdried and powdered aerial parts of Sphaeranthus indicus.
  • Extraction:
  • Extract 1 g of the powdered plant material with 20 mL of methanol using sonication for 30 minutes at room temperature.
  • Centrifuge the extract at 3000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • Gradient Elution: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 30 | 40 | 60 | | 35 | 10 | 90 | | 40 | 10 | 90 | | 45 | 90 | 10 | | 50 | 90 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 220 nm (based on the UV absorbance of similar lactone-containing compounds).
  • Injection Volume: 10 µL

3. Quantification:

  • A standard of purified this compound is required for accurate quantification.
  • A calibration curve should be prepared using a series of known concentrations of the standard.
  • The United States Pharmacopeia's Herbal Medicines Compendium suggests a minimum content of not less than 0.14% of this compound in the dried aerial parts of Sphaeranthus indicus.[6]

Nuclear Magnetic Resonance (NMR) Analysis of this compound

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent such as Methanol-d4 (CD3OD) or Chloroform-d (CDCl3).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

  • Instrument: A 300 MHz or higher field NMR spectrometer.
  • Experiments:
  • 1D NMR: ¹H and ¹³C NMR spectra are essential for initial structural characterization.
  • 2D NMR: For complete structure elucidation and assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for piecing together the molecular structure.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

Quantitative Data: NMR Chemical Shifts

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for a new antifungal eudesmanolide glycoside isolated from Sphaeranthus indicus, which is believed to be this compound or a very similar analogue.

Table 1: ¹H and ¹³C NMR Data of a this compound-like Compound (in CD3OD)

Position¹³C (δc)¹H (δH)
Aglycone
381.5-
6-5.00 (d, J = 1.0 Hz)
11-2.79 (q, J = 7.2 Hz)
12 (C=O)178.2-
13 (CH₃)-1.14 (d, J = 7.2 Hz)
Angular CH₃-1.94 (s)
Olefinic CH₃--
Sugar Moiety (β-digitoxopyranose)
1'95.54.75 (dd, J = 12.1, 2.0 Hz)
2'α-1.81 (ddd, J = 14, 3.2 Hz)
2'β-2.93 (ddd, J = 14.3, 12.1, 2.5 Hz)
3'-4.21 (q, J = 3.0 Hz)
4'-3.43 (dd, J = 9.5, 3.0 Hz)
5'-3.83 (dq, J = 9.5, 6.2 Hz)
6' (CH₃)-1.32 (d, J = 6.2 Hz)

Note: This data is adapted from a publication on a new antifungal eudesmanolide glycoside from Sphaeranthus indicus. The complete assignment of all signals requires further 2D NMR analysis.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the isolation and analysis of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Analytical Characterization cluster_reporting Reporting plant_material Sphaeranthus indicus (Aerial Parts) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions purified_compound Purified this compound fractions->purified_compound hplc_analysis HPLC-DAD Analysis purified_compound->hplc_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) purified_compound->nmr_analysis hplc_data Purity and Quantitative Data hplc_analysis->hplc_data nmr_data Structural Elucidation nmr_analysis->nmr_data application_note Application Note and Protocols hplc_data->application_note nmr_data->application_note

Figure 1. Experimental workflow for the isolation and analysis of this compound.

Signaling Pathways and Biological Activity

Currently, the specific signaling pathways through which this compound exerts its biological effects are not well-defined in publicly available literature. Its reported immunostimulatory activity suggests potential interactions with various components of the immune system. Further research is required to elucidate the precise molecular targets and mechanisms of action. The diagram below represents a logical relationship for investigating its biological activity.

biological_activity_investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action This compound This compound cell_lines Immune Cell Lines (e.g., Macrophages, Lymphocytes) This compound->cell_lines animal_model Animal Model of Immunosuppression This compound->animal_model cytokine_assay Cytokine Production Assay (e.g., TNF-α, IL-6) cell_lines->cytokine_assay proliferation_assay Cell Proliferation Assay cell_lines->proliferation_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) cytokine_assay->pathway_analysis treatment Treatment with This compound animal_model->treatment immune_response Measurement of Immune Response Markers treatment->immune_response immune_response->pathway_analysis target_identification Target Identification pathway_analysis->target_identification

Figure 2. Logical workflow for investigating the biological activity of this compound.

References

Application Notes and Protocols for the Quantification of Sphaeranthanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a sesquiterpene glycoside isolated from the flowers of Sphaeranthus indicus, has demonstrated significant immunomodulatory and anti-inflammatory potential. As interest in this compound for drug development grows, robust and reliable analytical methods for its quantification are crucial. This document provides a detailed protocol for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, it outlines the putative signaling pathway through which this compound may exert its anti-inflammatory effects.

Introduction

Sphaeranthus indicus Linn. (Asteraceae) is a medicinal plant with a long history of use in traditional medicine for a variety of ailments, including epilepsy, mental illness, jaundice, and skin diseases.[1] Phytochemical investigations have revealed the presence of numerous bioactive compounds, including eudesmanolides, flavonoids, and essential oils.[1][2] Among these, this compound, a eudesmanolide-type sesquiterpene glycoside, has been identified as a key contributor to the plant's immunomodulatory activity.[1][3]

The anti-inflammatory properties of Sphaeranthus indicus extracts have been attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This suggests a potential mechanism of action involving the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Given the therapeutic potential of this compound, accurate quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and dose-response relationship assessments. This protocol details a proposed HPLC-MS/MS method for the sensitive and specific quantification of this compound.

Experimental Protocols

Extraction of this compound from Sphaeranthus indicus Flowers

This protocol describes the extraction of this compound from dried flower heads of Sphaeranthus indicus.

Materials:

  • Dried flower heads of Sphaeranthus indicus

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Grind the dried flower heads of Sphaeranthus indicus to a fine powder.

  • Weigh 10 g of the powdered plant material and transfer it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a semi-solid extract is obtained.

  • Store the crude extract at -20°C until further analysis.

Proposed HPLC-MS/MS Quantification of this compound

This section outlines a proposed method for the quantification of this compound using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the exact mass of this compound and fragmentation pattern)

    • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): Precursor ion (m/z) -> Product ion (m/z)

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Quantitative Analysis of this compound in Sphaeranthus indicus Flower Extracts.

Sample IDExtraction MethodThis compound Concentration (µg/g of dry weight)% RSD (n=3)
SI-01Methanol:Dichloromethane (1:1)125.62.8
SI-02Methanol98.23.1
SI-03Ethanol75.43.5

Visualization

Experimental Workflow

experimental_workflow plant_material Sphaeranthus indicus Flowers (Dried and Powdered) extraction Extraction (Methanol:Dichloromethane 1:1) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dilution and Filtration) crude_extract->sample_prep hplc_msms HPLC-MS/MS Analysis sample_prep->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis results Results data_analysis->results

Caption: Experimental workflow for this compound quantification.

Putative Signaling Pathway

signaling_pathway tnf TNF-α tnfr TNFR tnf->tnfr traf2 TRAF2 tnfr->traf2 ikk IKK Complex traf2->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb_p P-IκB (Ubiquitinated) ikb->ikb_p nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation This compound This compound This compound->ikk Inhibition proteasome Proteasome Degradation ikb_p->proteasome dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) dna->gene_transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Sphaeranthanolide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing in-vitro and in-vivo studies to investigate the therapeutic potential of sphaeranthanolide, a sesquiterpene lactone isolated from Sphaeranthus indicus. The protocols and data presented herein are intended to serve as a foundational resource for evaluating its anti-inflammatory and anticancer properties.

Introduction

This compound is a bioactive compound derived from the medicinal plant Sphaeranthus indicus, which has a long history of use in traditional medicine for various ailments, including inflammatory conditions and cancer.[1][2] Preclinical studies on extracts of Sphaeranthus indicus have demonstrated promising anti-inflammatory, anticancer, and immunomodulatory activities. While comprehensive quantitative data for the isolated this compound is still emerging, the existing evidence for the plant extracts provides a strong rationale for its further investigation as a potential therapeutic agent.

Data Presentation: In-Vitro and In-Vivo Activities

The following tables summarize the available quantitative data for extracts of Sphaeranthus indicus. It is important to note that these results are for extracts and not purified this compound, and therefore should be interpreted as indicative of the potential activity of its bioactive constituents.

Table 1: In-Vitro Anti-Inflammatory Activity of Sphaeranthus indicus Methanolic Extract

AssayCell LineStimulantMeasured ParameterIC50 (µg/mL)Reference
Cytokine ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α3.5[3]
Cytokine ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β2.1[3]
Cytokine ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-610[3]
Cytokine ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-825[3]

Table 2: In-Vivo Anti-Inflammatory Activity of Sphaeranthus indicus Ethanolic Extract in Rats

ModelDoses (mg/kg, p.o.)Paw Edema Inhibition (%)Granuloma Formation Inhibition (%)Reference
Carrageenan-Induced Paw Edema10025.3-[4]
Carrageenan-Induced Paw Edema20041.8-[4]
Carrageenan-Induced Paw Edema40058.2-[4]
Cotton Pellet Granuloma100-14.43[4]
Cotton Pellet Granuloma200-23.43[4]
Cotton Pellet Granuloma400-47.29[4]

Table 3: In-Vivo Anticancer Activity of Sphaeranthus amaranthoides Chloroform Extract in Mice

ModelDose (mg/kg)Change in Tumor VolumeChange in Viable Tumor Cell CountReference
Ehrlich Ascites Carcinoma200Significant DecreaseSignificant Decrease[5]
Ehrlich Ascites Carcinoma400Significant DecreaseSignificant Decrease[5]

Experimental Protocols

In-Vitro Protocols

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in a complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In-Vivo Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar albino rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Protocol:

  • Divide the rats into groups (n=6 per group): vehicle control, positive control, and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection. Administer the positive control intraperitoneally (i.p.).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

3.2.2. Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)

This model assesses the effect of this compound on the proliferative phase of inflammation.

Materials:

  • Wistar albino rats (150-200 g)

  • Sterile cotton pellets (50 ± 1 mg)

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Anesthetic (e.g., ketamine/xylazine)

Protocol:

  • Anesthetize the rats and make a small incision on the dorsal side.

  • Subcutaneously implant two sterile cotton pellets, one on each side of the axilla.

  • Administer this compound, vehicle, or positive control orally daily for 7 consecutive days.

  • On day 8, sacrifice the animals and carefully dissect the cotton pellets enclosed in granulomatous tissue.

  • Dry the pellets at 60°C until a constant weight is obtained.

  • Calculate the dry weight of the granuloma by subtracting the initial weight of the cotton pellet.

  • Determine the percentage of inhibition of granuloma formation for each group compared to the vehicle control.

3.2.3. Xenograft Tumor Model in Mice (Anticancer)

This model evaluates the in-vivo anticancer efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (e.g., 5-Fluorouracil)

  • Calipers

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (n=8-10 per group): vehicle control, positive control, and this compound treatment groups.

  • Administer this compound, vehicle, or positive control (e.g., daily or every other day) via an appropriate route (e.g., p.o. or i.p.).

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Visualization

This compound, as a sesquiterpene lactone, is likely to exert its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer. The following diagrams illustrate the potential mechanisms of action.

G cluster_0 This compound Intervention cluster_1 NF-κB Signaling Pathway cluster_2 This compound This compound IKK IKK Complex This compound->IKK Inhibition Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Degradation of IκBα

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 This compound Intervention cluster_1 MAPK Signaling Pathway This compound This compound RAF RAF This compound->RAF Inhibition? MEK MEK1/2 This compound->MEK Inhibition? Stimuli Mitogens, Stress RAS RAS Stimuli->RAS RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (c-Jun, c-Fos) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

G cluster_0 This compound Intervention cluster_1 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Akt Akt This compound->Akt Inhibition? GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Caption: Hypothetical interference of this compound with the PI3K/Akt pathway.

G cluster_0 In-Vitro Workflow A Cell Culture (Cancer Cell Lines) B Treatment with this compound (Dose-Response) A->B C MTT Assay (Cell Viability, IC50) B->C D Western Blot (Protein Expression/Phosphorylation) B->D E ELISA (Cytokine Levels) B->E F Flow Cytometry (Apoptosis, Cell Cycle) B->F

Caption: General experimental workflow for in-vitro evaluation of this compound.

G cluster_0 In-Vivo Workflow A Animal Model Selection (Rats/Mice) B Induction of Disease (Inflammation/Tumor Implantation) A->B C Treatment with this compound (Dose-Response) B->C D Monitoring of Disease Progression (Paw Volume/Tumor Size) C->D E Endpoint Analysis (Histopathology, Biomarkers) D->E

Caption: Standard experimental workflow for in-vivo assessment of this compound.

Conclusion

The information and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound. While the current quantitative data is primarily based on extracts of Sphaeranthus indicus, it strongly supports the potential of this compound as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research focusing on the isolated compound is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Sphaeranthanolide: Application Notes for a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide, a eudesmanolide sesquiterpene lactone isolated from the medicinal plant Sphaeranthus indicus, is emerging as a promising candidate for the development of new anti-inflammatory therapies. Traditionally, extracts of Sphaeranthus indicus have been used in Ayurvedic medicine to treat a variety of ailments, including inflammatory conditions.[1] Modern scientific investigations have begun to validate these traditional uses, demonstrating the potent anti-inflammatory and immunomodulatory properties of the plant's extracts and its active constituents. This document provides detailed application notes and experimental protocols for the investigation of this compound as an anti-inflammatory agent.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB activation, this compound can effectively suppress the transcription of a wide range of inflammatory genes.

Quantitative Data Summary

While specific quantitative data for isolated this compound is still emerging, studies on extracts of Sphaeranthus indicus and related compounds provide valuable insights into its potential efficacy. The following tables summarize the anti-inflammatory activity of Sphaeranthus indicus extracts, which are rich in this compound and other bioactive terpenoids.

Table 1: In Vitro Anti-Inflammatory Activity of Sphaeranthus indicus Extracts

AssayTest SubstanceConcentration/DoseResultReference
Inhibition of Albumin DenaturationTerpenoid rich fraction100-800 µg/mLConcentration-dependent inhibition[2]
Inhibition of LipoxygenaseTerpenoid rich fraction-Effective inhibition[2]
DPPH Radical ScavengingMethanolic & Ethyl Acetate ExtractsConcentration-dependentSignificant scavenging activity[3]
Superoxide Radical ScavengingMethanolic & Ethyl Acetate ExtractsConcentration-dependentSignificant scavenging activity[3]

Table 2: In Vivo Anti-Inflammatory Activity of Sphaeranthus indicus Extracts

Animal ModelTest SubstanceDoseRoute of Administration% Inhibition of Paw EdemaReference
Carrageenan-induced paw edemaEthanolic Extract100 mg/kgOral57.22%[4]
Carrageenan-induced paw edemaEthanolic Extract200 mg/kgOral67.77%[4]
Carrageenan-induced paw edemaEthanolic Extract400 mg/kgOral77.61%[4]
Carrageenan-induced paw edemaMethanolic Extract200 mg/kgOralHighly significant (P<0.01)[3]
Cotton pellet granulomaEthanolic Extract100, 200, 400 mg/kgOralDose-dependent and significant[4]

Experimental Protocols

The following are detailed protocols that can be adapted for the evaluation of this compound's anti-inflammatory properties.

Protocol 1: In Vitro Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • Prepare different concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with PBS.

  • In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of each this compound concentration.

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[4]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Wistar albino rats (150-200 g)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (e.g., 100 mg/kg, p.o.)

    • Group V: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Administer the vehicle, this compound, or standard drug orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 3: Determination of NF-κB Activation (p65) in Macrophages

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM complete medium

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • Nuclear extraction kit

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 1 hour.

  • After stimulation, wash the cells with ice-cold PBS.

  • Isolate the nuclear extracts from the cells using a nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • Perform the NF-κB p65 ELISA according to the manufacturer's protocol. This typically involves adding the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site, followed by incubation with primary and secondary antibodies and a colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The results will indicate the amount of activated NF-κB p65 in the nucleus, and the inhibitory effect of this compound can be quantified.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the anti-inflammatory action of this compound.

G This compound's Proposed Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB This compound This compound This compound->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB releases NFkB_n->Inflammatory_Genes activates transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for In Vivo Anti-inflammatory Assay start Start animal_prep Animal Acclimatization and Fasting start->animal_prep grouping Grouping of Animals (n=6) animal_prep->grouping treatment Oral Administration (Vehicle, this compound, Standard) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction 1 hour later measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

G Logical Relationship of this compound's Anti-inflammatory Effects This compound This compound Inhibition_NFkB Inhibition of NF-κB Pathway This compound->Inhibition_NFkB Inhibition_MAPK Inhibition of MAPK Pathway This compound->Inhibition_MAPK Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Inhibition_NFkB->Reduced_Cytokines Reduced_Enzymes Reduced Pro-inflammatory Enzyme Expression (COX-2, iNOS) Inhibition_NFkB->Reduced_Enzymes Inhibition_MAPK->Reduced_Cytokines Inhibition_MAPK->Reduced_Enzymes Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_Cytokines->Anti_inflammatory_Effect Reduced_Enzymes->Anti_inflammatory_Effect

Caption: Overview of this compound's anti-inflammatory mechanism.

References

Application Notes and Protocols for Testing Sphaeranthanolide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for evaluating the efficacy of sphaeranthanolide, a bioactive sesquiterpene lactone primarily isolated from Sphaeranthus indicus. The methodologies outlined below are designed to assess the anti-inflammatory and anti-cancer properties of this compound.

Overview of this compound's Bioactivities

This compound has demonstrated significant potential in pre-clinical studies as both an anti-inflammatory and an anti-cancer agent.[1] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in inflammation and tumorigenesis.

Anti-inflammatory Effects: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] By preventing the degradation of IκB-α, it blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[2]

Anti-cancer Effects: In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including colorectal and breast cancer cells.[1][4] The apoptotic mechanism involves both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[4][5] It can trigger the upregulation of death receptors DR4 and DR5, leading to the activation of the caspase cascade.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound and its source extracts, providing a comparative view of its efficacy in various experimental models.

Table 1: In Vitro Anti-proliferative Activity of this compound and Related Compounds

Compound/ExtractCell LineAssayIC50 ValueReference
7-HydroxyfrullanolideColorectal Cancer CellsProliferation AssayNot specified[4]
Petroleum Ether Extract of S. indicus (SIP)HL-60 (Human Leukemia)Sulforhodamine B Assay53 µg/mL[5]

Table 2: In Vivo Anti-inflammatory and Anti-atherosclerotic Effects of Sphaeranthus indicus Extract

Animal ModelTreatmentDosageOutcome% ReductionReference
LDLr-/- MiceS. indicus Extract100 mg/kg/dayAortic Lesion Area22%[2]
LDLr-/- MiceS. indicus Extract300 mg/kg/dayAortic Lesion AreaNot specified[2]
Hyperlipidemic HamstersS. indicus Extract200 mg/kg/dayAortic Lesion Area45%[2]
Carrageenan-induced Paw Edema in RatsEthanolic Extract of S. indicus100, 200, 400 mg/kgPaw EdemaDose-dependent[6]
Cotton Pellet Granuloma in RatsEthanolic Extract of S. indicus100, 200, 400 mg/kgGranuloma FormationDose-dependent[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the efficacy of this compound.

In Vitro Protocols

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

3.1.2. Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

In Vivo Protocols

3.2.1. Carrageenan-Induced Paw Edema Model for Acute Inflammation

This model is used to evaluate the acute anti-inflammatory activity of this compound.[6]

Materials:

  • Wistar albino rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin or Aspirin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (different doses), and Positive control. Administer the treatments orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

3.2.2. Syngeneic Mouse Model of Colorectal Cancer

This model is used to assess the in vivo anti-tumor efficacy of this compound.[4]

Materials:

  • BALB/c mice

  • Syngeneic colorectal cancer cell line (e.g., CT26)

  • This compound

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired doses and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Sphaeranthanolide_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB Complex IκBα NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκBα-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression Induces Cytokines TNF-α, IL-6 Gene Expression->Cytokines Sphaeranthanolide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4/DR5 Death Receptors (DR4/DR5) This compound->DR4/DR5 Upregulates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase-8 Caspase-8 DR4/DR5->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow Start Start In_Vitro_Studies In Vitro Efficacy Testing (e.g., MTT, Apoptosis Assays) Start->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy Testing (e.g., Xenograft, Inflammation Models) In_Vitro_Studies->In_Vivo_Studies Promising Results Data_Analysis Quantitative Data Analysis (IC50, Tumor Volume, etc.) In_Vivo_Studies->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR) Data_Analysis->Mechanism_of_Action Conclusion Conclusion Mechanism_of_Action->Conclusion

References

Application Notes and Protocols: Sphaeranthanolide Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported mechanisms of action for Sphaeranthanolide, a sesquiterpene lactone isolated from Sphaeranthus indicus. The information is based on studies of Sphaeranthus indicus extracts and related compounds. While direct quantitative data and detailed protocols for purified this compound are limited in the available literature, the following sections offer insights into its potential anti-inflammatory and cytotoxic effects and provide generalized experimental protocols.

Anti-inflammatory and Cytotoxic Activities

This compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies on extracts from Sphaeranthus indicus and related sesquiterpene lactones suggest that its mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer progression.

Quantitative Data Summary

The following tables summarize quantitative data for extracts of Sphaeranthus species and related compounds, which may provide an indication of the potential potency of this compound. Note that these values are not for purified this compound and may vary depending on the specific extract and experimental conditions.

Table 1: Cytotoxicity of Sphaeranthus Species Extracts and Related Compounds

Compound/ExtractCell LineAssayIC50 ValueReference
Alkaloid fraction from Sphaeranthus amaranthoidesA549 (Lung Cancer)MTT29.57 µg/mL[1]
Chloroform extract of Sphaeranthus amaranthoidesEAC (Ehrlich Ascites Carcinoma)Trypan Blue< 3 µg/mL[2]
Petroleum ether extract of Sphaeranthus indicus (SIP)HL-60 (Leukemia)Not specified53 µg/mL[3]
Carvotacetones from Sphaeranthus africanusCCRF-CEM, MDA-MB-231, HCT-116, U-251XTT1.23 - 8 µM[4]

Table 2: Anti-inflammatory Activity of Sphaeranthus africanus Compounds

CompoundTargetAssayIC50 ValueReference
Carvotacetone 1COX-2Enzyme Inhibition3.6 µM[4]
Carvotacetone 2COX-2Enzyme Inhibition0.5 µM[4]
CarvotacetonesiNOS (NO Production)Griess Assay (BV2 and RAW cells)0.2 - 2.9 µM[4]

Signaling Pathway Modulation

Research on related compounds and extracts suggests that this compound likely exerts its effects through the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Studies on 7-hydroxyfrullanolide (7-HF), a related sesquiterpene lactone from S. indicus, have shown inhibition of this pathway. It is proposed that this compound may act similarly.

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathway

Extracts of Sphaeranthus indicus have been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway, involving the activation of caspases 3 and 9[3][5].

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces mitochondrial membrane potential loss Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed induction of apoptosis by this compound via the mitochondrial pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported for similar compounds and extracts. Note: These protocols should be optimized for specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read

Figure 3: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for NF-κB and STAT3 Signaling

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages for NF-κB, or a cancer cell line with constitutively active STAT3)

  • This compound

  • LPS (for NF-κB activation) or appropriate growth factor (for STAT3 activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).

  • Stimulate cells with an activator (e.g., LPS for 30 minutes for NF-κB; a cytokine for 15-30 minutes for STAT3), if necessary.

  • Lyse the cells and quantify protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Figure 4: General workflow for Western blot analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis_Assay_Workflow Start Treat Cells with This compound Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for the Synthesis of Sphaeranthanolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for Sphaeranthanolide derivatives, a class of eudesmanolide sesquiterpene lactones with promising immunomodulatory and anti-inflammatory properties. Due to the limited availability of direct synthetic routes for this compound, this document outlines a plausible synthetic approach based on established methods for structurally related eudesmanolides. Furthermore, detailed experimental protocols for key transformations are provided, alongside a proposed signaling pathway to illustrate its potential mechanism of action.

Introduction to this compound

This compound is a naturally occurring eudesmanolide-type sesquiterpene lactone isolated from the medicinal plant Sphaeranthus indicus. This class of compounds has garnered significant interest due to its diverse biological activities, particularly its immunomodulatory effects. Extracts of Sphaeranthus indicus have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), suggesting the therapeutic potential of its bioactive constituents in inflammatory disorders. The core chemical structure of this compound features a bicyclic eudesmanolide skeleton with a characteristic α-methylene-γ-lactone moiety, which is crucial for its biological activity. The development of robust synthetic routes to this compound and its derivatives is essential for further pharmacological evaluation and the development of novel therapeutic agents.

Proposed Synthetic Strategy

The total synthesis of this compound can be envisioned through a convergent strategy, involving the construction of a key decalin intermediate followed by lactonization and functional group manipulations. A plausible retrosynthetic analysis is outlined below, drawing inspiration from the synthesis of other eudesmanolide lactones.

Retrosynthetic Analysis:

Retrosynthesis This compound This compound Lactone_Formation Lactone Formation (e.g., Reformatsky, Iodolactonization) This compound->Lactone_Formation Decalin_Intermediate Functionalized Decalin Core Lactone_Formation->Decalin_Intermediate Robinson_Annulation Robinson Annulation Decalin_Intermediate->Robinson_Annulation Wieland_Miescher_Ketone Wieland-Miescher Ketone Analogue Robinson_Annulation->Wieland_Miescher_Ketone

Caption: Retrosynthetic approach for this compound.

This strategy hinges on the initial formation of a chiral decalin system, which can be achieved through methods like the Robinson annulation to yield a Wieland-Miescher ketone analogue. Subsequent stereoselective functionalization of this core structure would lead to a key intermediate ready for the crucial lactone ring formation.

Experimental Protocols

The following are detailed protocols for key transformations that could be employed in the synthesis of this compound derivatives.

Synthesis of a Chiral Decalin Intermediate (via Asymmetric Robinson Annulation)

This protocol describes the enantioselective synthesis of a Wieland-Miescher ketone analogue, a common starting point for the synthesis of eudesmanolides.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline (as catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add (S)-proline (0.1 eq).

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by adding 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral Wieland-Miescher ketone analogue.

Quantitative Data (Hypothetical):

EntryReactant AReactant BCatalystSolventYield (%)Enantiomeric Excess (%)
12-Methyl-1,3-cyclohexanedioneMVK(S)-ProlineDMF85>95
Stereoselective Reduction of the Decalin Core

This protocol outlines the stereoselective reduction of the enone functionality in the Wieland-Miescher ketone analogue to introduce the desired stereochemistry at a key carbon center.

Materials:

  • Chiral Wieland-Miescher ketone analogue

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral Wieland-Miescher ketone analogue (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add L-Selectride® (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data (Hypothetical):

EntrySubstrateReducing AgentSolventDiastereomeric RatioYield (%)
1Chiral DecalinoneL-Selectride®THF>98:292
Lactonization via Reformatsky Reaction

This protocol describes the formation of the characteristic γ-lactone ring using a Reformatsky-type reaction.

Materials:

  • Functionalized decalinone intermediate

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (a crystal for activation)

  • Benzene, anhydrous

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activate zinc dust by stirring with a crystal of iodine in anhydrous benzene under reflux until the iodine color disappears.

  • To the activated zinc suspension, add a solution of the decalinone intermediate (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous benzene.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously for 1 hour until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The resulting β-hydroxy ester can be purified and then cyclized to the lactone under acidic or basic conditions.

Quantitative Data (Hypothetical):

EntrySubstrateReagentYield of β-hydroxy ester (%)Yield of Lactone (%)
1DecalinoneEthyl bromoacetate, Zn7588 (after cyclization)

Proposed Signaling Pathway for Immunomodulatory Activity

This compound has been reported to possess immunomodulatory activity, potentially through the inhibition of the TNF-α signaling pathway. The following diagram illustrates a hypothetical mechanism.

TNF_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNF-α TNFa->TNFR This compound This compound TRAF2 TRAF2 This compound->TRAF2 Inhibition TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: Proposed inhibition of the TNF-α signaling pathway by this compound.

This diagram depicts the canonical NF-κB signaling cascade initiated by TNF-α binding to its receptor (TNFR). This leads to the recruitment of adaptor proteins like TRADD and TRAF2, ultimately activating the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the release of NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the function of key signaling intermediates like TRAF2, thereby preventing the downstream activation of NF-κB and reducing inflammation.

Conclusion

The synthesis of this compound and its derivatives presents a significant challenge and an opportunity for the development of new therapeutic agents. The proposed synthetic strategies and protocols provide a solid foundation for researchers to embark on the total synthesis of this promising natural product. Further investigation into its precise mechanism of action will be crucial for optimizing its structure to enhance its immunomodulatory and anti-inflammatory properties. The combination of synthetic chemistry and detailed biological evaluation will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

Troubleshooting & Optimization

Technical Support Center: Sphaeranthanolide Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and characterization of Sphaeranthanolide and related sesquiterpene lactones from Sphaeranthus indicus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble obtaining a good yield of the crude extract. What are the most critical factors?

A1: The yield of the initial crude extract is highly dependent on the solvent system used and the part of the plant being extracted. Methanolic extracts of the flower heads have been shown to provide a high concentration of total phenolic and flavonoid content. For less polar compounds like many sesquiterpene lactones, solvents such as chloroform or ethyl acetate are effective. Ensure that the plant material is finely powdered to maximize the surface area for extraction.

Q2: My isolated compound appears to be degrading over time. Are this compound-like compounds known to be unstable?

A2: Yes, sesquiterpene lactones can be unstable. The presence of functional groups like α,β-unsaturated γ-lactones makes them susceptible to degradation. To minimize degradation, it is advisable to work at lower temperatures, avoid strong acids or bases, and store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am struggling to get my isolated compound to crystallize. What can I do?

A3: Crystallization can be a challenging step. Here are a few troubleshooting tips:

  • Purity: Ensure your compound is of high purity. Residual impurities can inhibit crystal formation. You may need an additional chromatographic step.

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. You can also try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

  • Seeding: If you have a few crystals, you can use them as "seeds" to initiate crystallization in a supersaturated solution.

  • Scratching: Gently scratching the inside of the glass flask with a glass rod can create nucleation sites for crystal growth.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can also yield crystals.

Q4: I am observing multiple spots on my TLC plate even after column chromatography. How can I improve the separation?

A4: Improving separation in column chromatography often requires optimization of the mobile phase.

  • Solvent Polarity: If you are seeing multiple spots that are close together, try using a less polar solvent system to increase the separation. You can also try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Stationary Phase: Ensure your silica gel is properly packed and equilibrated with the mobile phase before loading your sample.

  • Sample Loading: Load your sample in a minimal amount of solvent to ensure a tight band at the top of the column.

Q5: What is a typical yield for this compound-like compounds from Sphaeranthus indicus?

A5: The yield of a specific purified compound is often much lower than the crude extract yield. For instance, the amount of 7-hydroxy eudesmanolide (a sesquiterpene lactone from S. indicus) has been quantified to be approximately 0.0658% w/w in the whole plant material. The yield will vary depending on the plant source, collection time, and the efficiency of the isolation procedure.

Data Presentation: Yields of Sphaeranthus indicus Extracts

Table 1: Percentage Yield of Crude Extracts from Different Plant Parts

Plant PartSolvent SystemPercentage Yield (% w/w)
FlowerPetroleum Ether18.36
FlowerAlcohol12.58
FlowerWater21.71
LeafPetroleum Ether9.96
LeafAlcohol3.70
LeafWater19.86
Stem BarkPetroleum Ether13.76
Stem BarkAlcohol6.03
Stem BarkWater22.35

Table 2: Total Phenolic and Flavonoid Content in Flower Extracts

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Methanol94.07 ± 0.2878.70 ± 0.45
Ethyl Acetate192.73 ± 0.50345.66 ± 4.041
n-Butanol45.12 ± 0.1933.18 ± 0.31

Experimental Protocols

Protocol 1: Isolation and Purification of 7-Hydroxyfrullanolide

This protocol is a synthesized methodology based on published literature for the isolation of 7-hydroxyfrullanolide, a representative this compound-like compound, from the flowers of Sphaeranthus indicus.

1. Plant Material and Extraction: a. Obtain fresh, flowering plants of Sphaeranthus indicus. b. Air-dry the plant material in the shade and grind it into a coarse powder. c. Macerate the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking. d. Filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

2. Fractionation: a. Suspend the crude methanolic extract in distilled water. b. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. c. For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate. d. Collect the organic layers and evaporate the solvent to obtain the respective fractions. The chloroform fraction is often enriched with sesquiterpene lactones.

3. Chromatographic Purification: a. Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane. b. Dissolve the chloroform fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions of 10-20 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3). f. Visualize the spots on the TLC plate under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. g. Pool the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to obtain the purified 7-hydroxyfrullanolide.

4. Purity Confirmation: a. Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC). b. Confirm the structure of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the steps for evaluating the cytotoxic effects of the isolated this compound on a cancer cell line (e.g., human colon cancer cell line, HCT116).

1. Cell Culture and Seeding: a. Culture HCT116 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. b. Once the cells reach 70-80% confluency, trypsinize and seed them into a 96-well plate at a density of 5 x 10³ cells per well. c. Allow the cells to adhere overnight.

2. Compound Treatment: a. Prepare a stock solution of the purified this compound in DMSO. b. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). d. Incubate the plate for 24-48 hours.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation plant_material Sphaeranthus indicus (Powdered Flowers) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Pure Fractions tlc->pooling pure_compound Purified this compound pooling->pure_compound analysis Structural Elucidation (MS, NMR) & Purity (HPLC) pure_compound->analysis cytotoxicity_assay MTT Cytotoxicity Assay pure_compound->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50

Caption: Experimental workflow for the isolation and evaluation of this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway sphaeranthanolide_ext This compound death_receptors Death Receptors (e.g., DR4, DR5) sphaeranthanolide_ext->death_receptors disc DISC Formation (FADD, Pro-caspase-8) death_receptors->disc caspase8 Activated Caspase-8 disc->caspase8 caspase3 Activated Caspase-3 caspase8->caspase3 sphaeranthanolide_int This compound mitochondrion Mitochondrion sphaeranthanolide_int->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced extrinsic and intrinsic apoptosis pathways.

p53_pathway cluster_p53_effects Downstream Effects of p53 This compound This compound dna_damage Cellular Stress / DNA Damage This compound->dna_damage p53_activation p53 Activation dna_damage->p53_activation mdm2 MDM2 Inhibition p53_activation->mdm2 cell_cycle_arrest Cell Cycle Arrest (p21 activation) p53_activation->cell_cycle_arrest dna_repair DNA Repair p53_activation->dna_repair apoptosis_p53 Apoptosis (Bax, PUMA activation) p53_activation->apoptosis_p53

Caption: Role of p53 signaling in this compound-mediated cellular response.

Technical Support Center: Optimizing HPLC Methods for Sphaeranthanolide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sphaeranthanolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for developing an HPLC method for this compound is to use a Reverse-Phase (RP) approach with a C18 column. The mobile phase can consist of a gradient of acetonitrile and water, or methanol and water, with a small amount of acidifier like formic acid to improve peak shape.

Q2: How can I improve the resolution between this compound and other components in my plant extract?

A2: To improve resolution, you can optimize the mobile phase gradient, change the organic solvent (e.g., from acetonitrile to methanol or vice versa), adjust the pH of the mobile phase with an acidifier, or try a different stationary phase (e.g., a phenyl-hexyl column). Lowering the flow rate can also sometimes improve separation.

Q3: My this compound peak is tailing. What can I do to fix this?

A3: Peak tailing for compounds like this compound on a C18 column can be caused by secondary interactions with residual silanols on the silica support. Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase can help to protonate the silanols and reduce this interaction, leading to a more symmetrical peak shape.

Q4: What is the best way to prepare a Sphaeranthus indicus extract for HPLC analysis of this compound?

A4: A common method for preparing Sphaeranthus indicus extracts is to use a solvent extraction with methanol or ethanol. After extraction, it is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peak for this compound - Incorrect detection wavelength.- this compound not eluting from the column.- Sample degradation.- Ensure the detector wavelength is appropriate for this compound (a UV-Vis scan of a standard can determine the optimal wavelength).- Increase the organic solvent concentration in your mobile phase or use a stronger solvent.- Check the stability of your sample and standards; prepare fresh solutions if necessary.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, HPLC-grade solvents for your mobile phase.- Run a blank gradient to wash the column and injector.- Implement a needle wash step in your autosampler method.
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Check for blockages in the HPLC tubing and fittings.
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly between runs. If the column is old, consider replacing it.

Experimental Protocol: Reverse-Phase HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound using a C18 column. Method optimization will likely be required for specific sample matrices.

1. Sample Preparation:

  • Weigh 1 gram of dried and powdered Sphaeranthus indicus flower heads.

  • Extract with 20 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Calibration: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples. Inject each standard and construct a calibration curve by plotting peak area against concentration.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the type of results that could be obtained with an optimized HPLC method for this compound. Actual results will vary depending on the specific experimental conditions and sample matrix.

Method Column Mobile Phase Retention Time (min) Resolution (Rs) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
A C18Acetonitrile/Water with 0.1% Formic Acid (Gradient)15.22.10.050.15
B C18Methanol/Water with 0.1% Formic Acid (Gradient)18.51.90.080.24
C Phenyl-HexylAcetonitrile/Water with 0.1% Formic Acid (Gradient)12.82.50.040.12

This compound and the NF-κB Signaling Pathway

This compound, a sesquiterpene lactone, is believed to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB_Complex Inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB (p50/p65) NFkB_Active Active NF-κB (p50/p65) NFkB->NFkB_Active Translocates to Ub_Proteasome->NFkB Releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_Active->Gene_Expression Induces This compound This compound This compound->IKK_Complex Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for HPLC Method Optimization

The following diagram illustrates a logical workflow for optimizing an HPLC method for this compound analysis.

HPLC_Optimization_Workflow Start Start: Define Analytical Goals Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O Gradient) Start->Initial_Conditions Run_Analysis Run Initial Analysis Initial_Conditions->Run_Analysis Evaluate_Chroma Evaluate Chromatogram (Peak Shape, Resolution) Run_Analysis->Evaluate_Chroma Acceptable Acceptable? Evaluate_Chroma->Acceptable Change_Solvent Change Organic Solvent (e.g., to Methanol) Evaluate_Chroma->Change_Solvent Poor Selectivity Adjust_pH Adjust Mobile Phase pH (e.g., with Formic Acid) Evaluate_Chroma->Adjust_pH Peak Tailing Optimize_Gradient Optimize Gradient Profile Acceptable->Optimize_Gradient No Method_Validation Method Validation (Linearity, Precision, Accuracy) Acceptable->Method_Validation Yes Optimize_Gradient->Run_Analysis Change_Solvent->Run_Analysis Adjust_pH->Run_Analysis End End: Final Method Method_Validation->End

A logical workflow for HPLC method optimization.

overcoming Sphaeranthanolide stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphaeranthanolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in solution. The following information is intended to help you anticipate and troubleshoot challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a sesquiterpene lactone isolated from the plant Sphaeranthus indicus. It is investigated for a variety of pharmacological activities, including immunomodulatory, anti-inflammatory, and anticancer properties. Research applications often involve in vitro cell culture experiments and in vivo animal studies to explore its therapeutic potential.

Q2: What are the known stability issues with this compound in solution?

As a sesquiterpene lactone, this compound's stability in solution can be influenced by several factors. While specific degradation kinetics for this compound are not extensively published, related compounds are known to be susceptible to hydrolysis of the lactone ring, particularly at non-neutral pH. Other potential degradation pathways include oxidation and photochemical reactions.

Q3: What solvents are recommended for dissolving this compound?

This compound is reported to be slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid. It is more readily soluble in dimethylformamide (DMF). For cell-based assays, dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution in an aqueous buffer or cell culture medium, is a common practice.

Q4: How should I store this compound solutions?

To maximize stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Solutions should be protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Avoid using previously prepared and stored solutions. Prepare a fresh solution of this compound immediately before each experiment.

    • Control for Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is consistent across all conditions and is at a level that does not affect your biological system.

    • Assess Stability in Your Medium: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium or buffer. This can be done by incubating the this compound solution for the duration of your experiment, and then analyzing its concentration using a suitable analytical method like HPLC.

Issue 2: Precipitation of this compound upon dilution in aqueous solutions.
  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) so that a smaller volume is needed for dilution into the aqueous medium.

    • Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent may help to improve solubility. However, the effect of these additives on your experimental system must be evaluated.

    • Sonication: Gentle sonication of the solution after dilution may help to dissolve any initial precipitate.

Quantitative Data Summary

Due to the limited availability of published quantitative stability data for this compound, the following table provides a summary of its qualitative solubility. Researchers are encouraged to determine the quantitative solubility and stability in their specific experimental systems.

SolventReported Solubility
Dimethylformamide (DMF)Soluble
EthanolSlightly Soluble
MethanolSlightly Soluble
AcetoneSlightly Soluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
Acetic AcidSlightly Soluble

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.

  • Dilution: For working solutions, dilute the stock solution into the final aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to facilitate mixing and minimize precipitation.

  • Storage: If not for immediate use, store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Suggested Starting Method for HPLC Analysis of this compound Stability

This is a general method that may require optimization for your specific instrumentation and experimental needs.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a starting point could be around 210-230 nm).

  • Injection Volume: 10-20 µL.

  • Procedure for Stability Study:

    • Prepare a solution of this compound in your desired buffer or medium.

    • Immediately inject a sample (t=0) to get the initial concentration.

    • Incubate the solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute in Aqueous Medium dissolve->dilute bio_assay Biological Assay (e.g., Cell Culture) dilute->bio_assay Introduce to System stability_test Stability Assessment (HPLC Analysis) dilute->stability_test Time-course Sampling bio_results Measure Biological Endpoint bio_assay->bio_results hplc_results Quantify Remaining Compound stability_test->hplc_results interpretation Interpret Results bio_results->interpretation hplc_results->interpretation

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway This compound This compound IKK IKK This compound->IKK Inhibits p38 p38 This compound->p38 Modulates JNK JNK This compound->JNK Modulates ERK ERK This compound->ERK Modulates STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits gene_expression Gene Expression (Inflammation, Proliferation) NFκB->gene_expression p38->gene_expression JNK->gene_expression ERK->gene_expression STAT3->gene_expression

Caption: Potential signaling pathways modulated by this compound.

minimizing degradation of Sphaeranthanolide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sphaeranthanolide Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity Degradation of this compound due to improper storage (temperature, light, moisture).1. Review storage conditions. Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light. 2. Perform analytical purity testing (e.g., HPLC) to assess the integrity of the sample. 3. If degradation is confirmed, acquire a new, pure sample and store it under the recommended conditions.
Discoloration of the sample (e.g., yellowing) Oxidation or photodegradation. Exposure to air and/or light can lead to the formation of colored degradation products.1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or wrap containers in aluminum foil to protect from light. 3. Avoid repeated freeze-thaw cycles. Aliquot the sample into smaller, single-use vials.
Appearance of additional peaks in analytical chromatogram (e.g., HPLC, LC-MS) Chemical degradation (e.g., hydrolysis, epimerization). This can be caused by inappropriate solvent pH, presence of moisture, or elevated temperatures.1. Analyze the sample using HPLC-MS to identify the molecular weights of the new peaks, which can provide clues about the degradation products (e.g., addition of water). 2. Ensure solvents used for storage and experiments are dry and of high purity. If preparing solutions, use aprotic solvents if compatible, or buffer aqueous solutions to a slightly acidic pH (around 5.5) if necessary. 3. Prepare solutions fresh before each experiment.
Inconsistent experimental results Partial degradation of the stock solution over time.1. Prepare fresh stock solutions for each set of experiments from a solid sample stored under optimal conditions. 2. If a stock solution must be stored, store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Periodically check the purity of the stock solution by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

High-purity, dry solvents such as DMSO, ethanol, or methanol are commonly used. The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, the stability of sesquiterpene lactones can be pH-dependent. If aqueous buffers are required, a slightly acidic pH of 5.5 is generally preferred to minimize hydrolysis of the lactone ring.[1] It is crucial to use anhydrous solvents whenever possible to prevent hydrolysis.

Q3: How can I monitor the stability of my this compound sample?

Regularly assess the purity of your sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A shift in the retention time or the appearance of new peaks can indicate degradation.

Q4: What are the likely degradation pathways for this compound?

Based on the chemistry of sesquiterpene lactones, the likely degradation pathways for this compound include:

  • Hydrolysis: The ester linkage of the γ-lactone ring is susceptible to hydrolysis, especially under neutral to alkaline conditions, leading to an open-ring carboxylic acid.[2][3]

  • Oxidation: The presence of double bonds and other functional groups in the molecule makes it susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to molecular rearrangements or additions, such as the addition of water across a double bond, as seen with the similar sesquiterpene lactone, lactucin.

  • Thermolysis: Elevated temperatures can accelerate degradation reactions. For some sesquiterpene lactones, a decrease in concentration is observed with increasing storage temperature.[4]

Q5: Are there any specific handling precautions I should take?

Yes. Due to the potential for degradation, handle this compound in a controlled environment. Minimize its exposure to ambient light, humidity, and temperature. When preparing solutions, do so quickly and store them appropriately. For sensitive experiments, it is best to prepare solutions fresh.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound (pure compound)

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and a photodiode array (PDA) or mass spectrometer (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

4. Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples.

  • Analyze the samples by a validated stability-indicating HPLC method. A gradient elution with a mobile phase of acetonitrile and water on a C18 column is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • If an MS detector is available, obtain the mass spectra of the degradation products to aid in their identification.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the major degradation products based on their chromatographic and spectral data.

  • Propose the degradation pathways based on the identified products.

Visualizations

degradation_pathway This compound This compound (Eudesmanolide Sesquiterpene Lactone) Hydrolysis Hydrolysis (e.g., neutral/alkaline pH, moisture) This compound->Hydrolysis H₂O Oxidation Oxidation (e.g., exposure to air) This compound->Oxidation O₂ Photodegradation Photodegradation (e.g., UV light exposure) This compound->Photodegradation Thermolysis Thermolysis (e.g., high temperature) This compound->Thermolysis Δ Degradation_Product_1 Ring-Opened Carboxylic Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Derivatives Oxidation->Degradation_Product_2 Degradation_Product_3 Photoproducts (e.g., water adducts) Photodegradation->Degradation_Product_3 Degradation_Product_4 Isomers/Rearrangement Products Thermolysis->Degradation_Product_4

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Suspected Degradation of this compound Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Perform Analytical Purity Test (e.g., HPLC) Check_Storage->Purity_Analysis Conditions OK or Not Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Action_Plan Implement Corrective Actions: - Acquire new sample - Optimize storage - Use fresh solutions Degradation_Confirmed->Action_Plan Yes No_Degradation No Degradation Detected Investigate other experimental factors Degradation_Confirmed->No_Degradation No End Problem Resolved Action_Plan->End No_Degradation->End

Caption: Troubleshooting workflow for suspected this compound degradation.

storage_recommendations cluster_solid Solid this compound cluster_solution This compound in Solution Solid_Storage Optimal Storage Temp_Solid Temperature: -20°C or lower Solid_Storage->Temp_Solid Light_Solid Light: Protect from light (amber vial/foil) Solid_Storage->Light_Solid Atmosphere_Solid Atmosphere: Inert gas (Argon/Nitrogen) Solid_Storage->Atmosphere_Solid Moisture_Solid Moisture: Tightly sealed container Solid_Storage->Moisture_Solid Solution_Storage Optimal Storage Temp_Solution Temperature: -20°C or -80°C Solution_Storage->Temp_Solution Solvent Solvent: High-purity, anhydrous. If aqueous, buffer to pH ~5.5 Solution_Storage->Solvent Handling Handling: Prepare fresh, aliquot for single use Solution_Storage->Handling

Caption: Recommended storage conditions for this compound.

References

resolving co-elution issues in Sphaeranthanolide chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of Sphaeranthanolide, a eudesmanolide-type sesquiterpene glycoside from Sphaeranthus indicus.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Co-elution in this compound chromatography typically arises from the presence of structurally similar compounds in the extract of Sphaeranthus indicus. Potential co-eluting substances include other sesquiterpene lactones, eudesmanolides, flavonoids, and various glycosides, all of which are known to be present in the plant.[1][2] Insufficient chromatographic resolution, often due to a non-optimized mobile phase, an inappropriate stationary phase, or suboptimal temperature, is the primary reason for the overlapping of peaks.

Q2: How can I detect if my this compound peak is co-eluting with an impurity?

A2: Detecting co-elution is a critical first step. Here are several methods to identify overlapping peaks:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound under ideal conditions should produce a symmetrical, Gaussian-shaped peak.[3]

  • Diode Array Detector (DAD) Analysis: A DAD or PDA detector can perform peak purity analysis. If the UV-Vis spectra taken across the peak (at the upslope, apex, and downslope) are not identical, it indicates the presence of more than one compound.[3]

  • Mass Spectrometry (MS) Analysis: If using an LC-MS system, examine the mass spectra across the chromatographic peak. The presence of multiple parent ions or fragment ions that are not isotopologues of this compound suggests co-elution.[3]

Q3: What is a good starting point for an HPLC method for this compound separation?

A3: While a specific, validated method for this compound is not widely published, a good starting point can be derived from methods used for other sesquiterpene lactones. A reverse-phase HPLC method is generally suitable.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This method should be optimized based on the specific co-elution issues encountered.

Troubleshooting Guides

Issue 1: this compound peak shows a significant shoulder, suggesting co-elution.

This is a common indication that another compound is eluting very close to your target analyte.

CoElution_Troubleshooting cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Method Optimization cluster_5 Phase 3: Verification Start Start: Observe Peak Asymmetry (Shoulder or Tailing) Purity Confirm with Peak Purity Analysis (DAD/MS) Start->Purity Selectivity Improve Selectivity (α) Purity->Selectivity Efficiency Increase Efficiency (N) Purity->Efficiency Retention Adjust Retention (k) Purity->Retention End Achieve Baseline Resolution (Rs > 1.5) ChangeTemp ChangeTemp ChangeTemp->End ParticleSize ParticleSize ParticleSize->End MobilePhaseStrength MobilePhaseStrength MobilePhaseStrength->End

Caption: Interactions influencing chromatographic separation.

Detailed Protocol: Evaluating an Alternative Stationary Phase

  • Objective: To exploit different separation mechanisms by using a stationary phase with different chemical properties. A phenyl-hexyl column, for example, can provide alternative selectivity for compounds with aromatic rings through π-π interactions.

  • Materials:

    • C18 column (as used previously)

    • Phenyl-Hexyl column with similar dimensions (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile phases as prepared previously

  • Procedure:

    • Install the Phenyl-Hexyl column in the HPLC system.

    • Thoroughly flush the column with the mobile phase.

    • Equilibrate the column with the initial gradient conditions.

    • Inject your sample and run the previously optimized gradient program.

    • Analyze the resulting chromatogram and compare it to the separation achieved on the C18 column.

  • Expected Outcome: The different retention mechanism of the phenyl-hexyl phase may significantly alter the elution profile, leading to the separation of the previously co-eluting compounds.

Table 2: Summary of Troubleshooting Strategies for Co-elution

StrategyParameter ChangedPrincipleRecommended Action
Improve Selectivity (α) Mobile Phase CompositionAltering analyte-stationary phase interactions.Change organic solvent (Acetonitrile to Methanol or vice-versa).
Stationary PhaseIntroduce different separation mechanisms.Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column.
TemperatureAffects analyte solubility and interaction kinetics.Vary column temperature in 5 °C increments (e.g., 25 °C to 40 °C).
Increase Efficiency (N) Column DimensionsMore theoretical plates lead to sharper peaks.Use a longer column or a column with smaller particle size (UHPLC).
Adjust Retention (k) Mobile Phase StrengthIncreasing retention time can improve separation.Decrease the percentage of the organic solvent in the mobile phase or use a shallower gradient.

References

Technical Support Center: Enhancing the Bioavailability of Sphaeranthanolide for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in-vivo bioavailability of Sphaeranthanolide, a promising sesquiterpene lactone with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a eudesmanolide-type sesquiterpene lactone isolated from Sphaeranthus indicus. Like many natural product compounds, it is poorly soluble in water, which significantly limits its absorption in the gastrointestinal tract after oral administration, leading to low and variable bioavailability. This poses a major challenge for conducting reliable in-vivo studies and for its potential development as a therapeutic agent.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While experimental data for this compound is limited in publicly available literature, we can infer its properties based on its structure as a sesquiterpene lactone.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeImplication for Bioavailability
Molecular Weight ~250 g/mol Favorable for passive diffusion (Lipinski's Rule of Five).
Aqueous Solubility Very LowPoor dissolution in gastrointestinal fluids, limiting absorption.
LogP (Lipophilicity) High (estimated > 3)Good permeability across cell membranes, but contributes to poor aqueous solubility.
Melting Point Likely highHigh lattice energy can further reduce solubility.

Note: These are estimated values. It is highly recommended that researchers determine these properties experimentally for their specific batch of this compound.

Q3: What are the primary strategies to enhance the bioavailability of this compound?

A3: The main approaches focus on overcoming its poor aqueous solubility and can be categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create a more soluble amorphous form.

  • Lipid-Based Formulations: Dissolving or suspending this compound in lipidic excipients to facilitate absorption via the lymphatic pathway.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

Troubleshooting Guides

This section provides a structured approach to address common issues encountered during the formulation development of this compound for in-vivo studies.

Issue 1: Low and Variable Oral Bioavailability in Animal Models
Possible Cause Troubleshooting Step Experimental Protocol
Poor dissolution of this compound in the gastrointestinal tract. Option A: Prepare a Nanosuspension. Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.Protocol 1: High-Pressure Homogenization for Nanosuspension Preparation.
Option B: Formulate as a Solid Dispersion. Creating an amorphous form of this compound within a hydrophilic polymer matrix can significantly improve its dissolution rate.Protocol 2: Solvent Evaporation Method for Solid Dispersion Preparation.
Inadequate absorption across the intestinal epithelium. Option C: Develop a Self-Emulsifying Drug Delivery System (SEDDS). Lipid-based formulations can enhance absorption by utilizing the lymphatic transport pathway and avoiding first-pass metabolism.Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS).
Option D: Utilize Cyclodextrin Complexation. Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.Protocol 4: Kneading Method for Cyclodextrin Complexation.

Experimental Protocols

Protocol 1: High-Pressure Homogenization for Nanosuspension Preparation

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or 0.2% w/v Tween 80).

    • Stir the mixture at 500 rpm for 30 minutes to ensure adequate wetting.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of 1500 bar for 20-30 cycles.

    • Maintain the temperature of the sample chamber at 4°C to minimize thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size below 200 nm and a PDI below 0.3.

    • Assess the zeta potential to evaluate the stability of the nanosuspension. A value of ±30 mV is generally considered stable.

    • Confirm the absence of crystalline material using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: Solvent Evaporation Method for Solid Dispersion Preparation

  • Dissolution of Components:

    • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to explore is 1:1, 1:2, and 1:4 (w/w).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling:

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

  • Characterization:

    • Perform in-vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the solid dispersion with the pure drug.

    • Use DSC and XRD to confirm the amorphous nature of this compound in the polymer matrix.

    • Conduct Fourier-Transform Infrared (FTIR) spectroscopy to check for any interactions between the drug and the polymer.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and cosurfactant.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/cosurfactant (Smix) with water and observing the formation of a clear or bluish-white emulsion.

  • Formulation Preparation:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in the oil phase.

    • Add the surfactant and cosurfactant and mix thoroughly until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.

    • Measure the droplet size and PDI of the resulting emulsion using DLS.

    • Evaluate the stability of the SEDDS formulation upon storage.

Protocol 4: Kneading Method for Cyclodextrin Complexation

  • Mixing:

    • Mix this compound and a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading:

    • Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.

    • Knead the paste for 45-60 minutes.

  • Drying and Sieving:

    • Dry the kneaded mass in an oven at 45-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization:

    • Determine the complexation efficiency by measuring the amount of this compound in the complex using a suitable analytical method (e.g., HPLC).

    • Conduct phase solubility studies to determine the stoichiometry of the complex and the stability constant.

    • Use techniques like DSC, XRD, and FTIR to confirm the formation of the inclusion complex.

Visualization of Key Concepts

To aid in understanding the experimental approaches, the following diagrams illustrate the workflows and underlying principles.

experimental_workflow cluster_start Initial Problem cluster_strategies Bioavailability Enhancement Strategies cluster_characterization Characterization cluster_end Desired Outcome start Low In-Vivo Bioavailability of this compound strategy1 Particle Size Reduction (Nanosuspension) start->strategy1 strategy2 Amorphous Solid Dispersion start->strategy2 strategy3 Lipid-Based Formulation (SEDDS) start->strategy3 strategy4 Complexation (Cyclodextrin) start->strategy4 char1 Particle Size & PDI Zeta Potential DSC/XRD strategy1->char1 char2 In-Vitro Dissolution DSC/XRD FTIR strategy2->char2 char3 Self-Emulsification Droplet Size & PDI Stability strategy3->char3 char4 Complexation Efficiency Phase Solubility DSC/XRD/FTIR strategy4->char4 end Enhanced In-Vivo Bioavailability char1->end char2->end char3->end char4->end

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling Pathway Considerations

This compound, like other sesquiterpene lactones, is reported to exert its biological effects through modulation of key inflammatory signaling pathways such as NF-κB. Enhancing its bioavailability is crucial for effectively targeting these pathways in vivo.

NFkB_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Validation & Comparative

Validating the Immunomodulatory Activity of Sphaeranthanolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphaeranthanolide, a sesquiterpene lactone isolated from Sphaeranthus indicus, has demonstrated significant potential as an immunomodulatory agent. This guide provides a comparative analysis of its activity against the well-established immunomodulator, Levamisole, supported by available experimental data.

Performance Comparison: this compound vs. Levamisole

Objective comparison of this compound and Levamisole is challenging due to the limited availability of head-to-head studies. However, by collating data from various sources, we can draw preliminary comparisons of their effects on key immunomodulatory parameters.

Table 1: Quantitative Comparison of Immunomodulatory Activity

ParameterThis compound (from S. indicus extract)LevamisoleKey Findings
Cytokine Inhibition (IC50) This compound, as a component of S. indicus extract, shows potent inhibition of pro-inflammatory cytokines.
TNF-α4.31 ± 0.78 µg/mLData not available in a directly comparable format
IL-1β1.96 ± 0.56 µg/mLData not available in a directly comparable format
IL-610.17 ± 10.47 µg/mLData not available in a directly comparable format
IL-828.33 ± 2.97 µg/mLData not available in a directly comparable format
Humoral Immunity Both agents appear to enhance humoral immunity, though quantitative comparisons are not available.
Antibody TitreSignificant increase observed with S. indicus extractGenerally enhances antibody responses to antigens
Cellular Immunity Both compounds demonstrate stimulatory effects on T-cell mediated immunity.
Delayed-Type Hypersensitivity (DTH)Significant increase in DTH response with S. indicus extractCan enhance DTH reactions
Lymphocyte ProliferationData on purified this compound is limited.Augments lymphocyte proliferation in response to antigens.[1]

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Assay in Rats

This protocol outlines the induction and measurement of a DTH reaction, a key indicator of cell-mediated immunity.

  • Sensitization: Wistar rats are sensitized by subcutaneous injection of an emulsion containing the antigen (e.g., Sheep Red Blood Cells - SRBCs) and Freund's Complete Adjuvant (FCA).

  • Treatment: Test compounds (this compound or Levamisole) are administered orally at specified doses for a defined period post-sensitization. A control group receives the vehicle.

  • Challenge: On a designated day (e.g., day 7), the rats are challenged by injecting the antigen (SRBCs) into the sub-plantar region of the right hind paw. The left hind paw is injected with saline as a control.

  • Measurement: Paw volume is measured at various time points (e.g., 24, 48, and 72 hours) after the challenge using a plethysmometer. The difference in paw volume between the right and left paw indicates the DTH response.

Haemagglutination Antibody (HA) Titre Assay

This assay is used to quantify the level of antibodies produced in response to an antigen, providing a measure of humoral immunity.

  • Immunization and Treatment: Animals are immunized with an antigen (e.g., SRBCs) and treated with the test compounds as described in the DTH protocol.

  • Serum Collection: Blood samples are collected from the animals at specified time points post-immunization. Serum is separated by centrifugation.

  • Serial Dilution: The serum samples are serially diluted in 96-well microtiter plates using phosphate-buffered saline (PBS).

  • Addition of Antigen: A standardized suspension of the antigen (e.g., 0.1% SRBCs) is added to each well.

  • Incubation and Observation: The plates are incubated at room temperature until the red blood cells in the control wells (containing no antibody) settle to form a distinct button at the bottom.

  • Titre Determination: The highest dilution of serum that causes agglutination (indicated by a uniform mat of red blood cells) is taken as the antibody titre.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of the NF-κB Pathway

This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: DTH Assay

The following diagram illustrates the key steps in the Delayed-Type Hypersensitivity assay.

DTH_Workflow Sensitization 1. Sensitization (Antigen + Adjuvant) Treatment 2. Treatment (this compound/Levamisole) Sensitization->Treatment Challenge 3. Challenge (Antigen in Paw) Treatment->Challenge Measurement 4. Measurement (Paw Volume) Challenge->Measurement

Caption: Workflow for the Delayed-Type Hypersensitivity (DTH) assay.

References

A Comparative Analysis of Sphaeranthanolide and 7-Hydroxyeudesmanolide from Sphaeranthus indicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphaeranthus indicus Linn., a plant widely used in traditional medicine, is a rich source of bioactive compounds. Among these, the sesquiterpenoids sphaeranthanolide and 7-hydroxyeudesmanolide have garnered scientific interest for their distinct immunomodulatory and anti-inflammatory properties. This guide provides a comparative overview of these two compounds, presenting available experimental data, outlining methodologies, and illustrating their mechanisms of action.

Compound Profiles

This compound is a sesquiterpene glycoside that has been identified as an immunostimulant.[1][2] In contrast, 7-Hydroxyeudesmanolide , also known as 7-hydroxyfrullanolide, is a sesquiterpene lactone recognized for its potent anti-inflammatory activities.[3][4] This fundamental difference in their core biological activities—one being immunostimulatory and the other anti-inflammatory—defines their potential therapeutic applications.

Quantitative Biological Activity

While direct comparative studies with quantitative data for this compound are limited in the available scientific literature, extensive research has been conducted on the anti-inflammatory effects of 7-hydroxyeudesmanolide. The following table summarizes the inhibitory concentrations (IC₅₀) of 7-hydroxyeudesmanolide in various in vitro anti-inflammatory assays.

Table 1: In Vitro Anti-inflammatory Activity of 7-Hydroxyeudesmanolide

AssayCell LineStimulantMeasured ParameterIC₅₀ (µM)Reference
NF-κB ActivationRAW264.7 macrophagesLPSNF-κB Reporter Gene Expression172.2 ± 11.4 nM[4]
Nitric Oxide (NO) ProductionRAW264.7 macrophagesLPSNitrite Concentration3.1 ± 1.1 µM[4]
TNF-α ProductionHuman PBMCsLPSTNF-α LevelsNot specified[3][4]
IL-6 ProductionHuman PBMCsLPSIL-6 LevelsNot specified[3][4]

Mechanism of Action: A Tale of Two Pathways

The distinct biological effects of this compound and 7-hydroxyeudesmanolide stem from their different molecular targets and signaling pathways.

This compound: An Immunostimulatory Response

The precise signaling pathway for this compound's immunostimulatory activity has not been fully elucidated in the reviewed literature. It is suggested to enhance immune responses, potentially through the activation of lymphocytes and other immune cells. Further research is required to map its mechanism of action.

G This compound This compound ImmuneCell Immune Cell (e.g., Lymphocyte) This compound->ImmuneCell Activation Cellular Activation ImmuneCell->Activation Response Enhanced Immune Response (e.g., Proliferation, Cytokine Release) Activation->Response G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa releases NFkB NF-κB IkBa_NFkB->NFkB releases Degradation Degradation IkBa->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound 7-Hydroxyeudesmanolide Compound->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

References

A Comparative Analysis of Sphaeranthanolide and 7-Hydroxyfrullanolide: Immunomodulation vs. Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sphaeranthanolide and 7-hydroxyfrullanolide, two natural compounds derived from the medicinal plant Sphaeranthus indicus. This analysis is supported by available experimental data to delineate their distinct pharmacological profiles.

While both compounds originate from the same plant source, their primary biological activities diverge significantly. This compound has been identified as an immunostimulatory agent, whereas 7-hydroxyfrullanolide demonstrates potent anticancer and anti-inflammatory properties. This guide will delve into the experimental evidence for each, presenting quantitative data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Data Summary

Due to the differing nature of their primary biological activities and the available research, the quantitative data for this compound and 7-hydroxyfrullanolide are presented in separate tables for clarity.

Table 1: Immunomodulatory Activity of Sphaeranthus indicus Extracts (Containing this compound)

Experimental AssayTest SubstanceOrganismKey Findings
Carbon Clearance TestMethanolic ExtractMiceIncreased phagocytic index, indicating stimulation of the reticuloendothelial system.
Hemagglutination Antibody (HA) TiterMethanolic ExtractMiceSignificant increase in antibody titer, suggesting enhancement of humoral immunity.[1]
Delayed-Type Hypersensitivity (DTH)Methanolic ExtractMiceEnhanced DTH response, indicating stimulation of cell-mediated immunity.[1]

Table 2: Anticancer Activity of 7-Hydroxyfrullanolide

Cell LineCancer TypeAssayIC50 ValueReference
MDA-MB-468Triple-Negative Breast CancerMTT2.97 ± 0.49 µg/mL (~12 µM)[2]
MCF-7Breast AdenocarcinomaMTT4.05 ± 0.13 µg/mL[2]
MDA-MB-231Triple-Negative Breast CancerMTT4.35 ± 0.74 µg/mL[2]
HCT-116Colorectal CarcinomaSRBNot specified
DLD-1Colorectal AdenocarcinomaSRBNot specified

Experimental Protocols

Immunomodulatory Activity Assays (for Sphaeranthus indicus extracts containing this compound)

Carbon Clearance Test: This assay evaluates the phagocytic activity of the reticuloendothelial system.

  • A colloidal carbon ink suspension is injected intravenously into mice.

  • Blood samples are collected at specific time intervals (e.g., 5 and 15 minutes post-injection).

  • The concentration of carbon particles in the blood is determined spectrophotometrically.

  • A faster clearance of carbon from the blood indicates enhanced phagocytic activity.

Hemagglutination Antibody (HA) Titer: This assay measures the level of circulating antibodies against a specific antigen.

  • Animals are immunized with sheep red blood cells (SRBCs).

  • Serum samples are collected after a specific period.

  • Serial dilutions of the serum are incubated with SRBCs in microtiter plates.

  • The highest dilution of serum that causes visible agglutination of SRBCs is taken as the antibody titer.

Delayed-Type Hypersensitivity (DTH) Response: This assay assesses cell-mediated immunity.

  • Animals are sensitized with an antigen (e.g., SRBCs).

  • After a specific period, the animals are challenged with the same antigen in the footpad.

  • The increase in footpad thickness is measured at different time points after the challenge.

  • A greater increase in footpad thickness indicates a stronger cell-mediated immune response.

Anticancer Activity Assays (for 7-Hydroxyfrullanolide)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of 7-hydroxyfrullanolide for a specified duration (e.g., 72 hours).[2]

  • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cancer cells are treated with 7-hydroxyfrullanolide for a specific time.

  • The cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • The DNA content of individual cells is measured by a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Signaling Pathways and Mechanisms of Action

This compound: Proposed Immunostimulatory Mechanism

The precise molecular mechanism of this compound's immunostimulatory activity is not yet fully elucidated. However, based on the effects observed with Sphaeranthus indicus extracts, a proposed mechanism involves the activation of both humoral and cell-mediated immunity.

G This compound This compound Macrophage Macrophage This compound->Macrophage Activates B_Cell B Cell This compound->B_Cell Stimulates T_Cell T Cell This compound->T_Cell Stimulates Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Antibody_Production Antibody Production B_Cell->Antibody_Production Cell_Mediated_Immunity Cell-Mediated Immunity T_Cell->Cell_Mediated_Immunity

Caption: Proposed Immunostimulatory Action of this compound.

7-Hydroxyfrullanolide: Anticancer Mechanism in Triple-Negative Breast Cancer (TNBC)

7-hydroxyfrullanolide has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. One of its key mechanisms involves the disruption of microtubule dynamics.

G HF 7-Hydroxyfrullanolide Microtubules Microtubules HF->Microtubules Disrupts Dynamics G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cell_Proliferation Inhibits

Caption: Anticancer Mechanism of 7-Hydroxyfrullanolide.

Conclusion

This compound and 7-hydroxyfrullanolide, while both originating from Sphaeranthus indicus, exhibit distinct and compelling pharmacological profiles. 7-hydroxyfrullanolide is a well-characterized anticancer agent with a defined mechanism of action involving cell cycle arrest and apoptosis induction through microtubule disruption. The available quantitative data supports its potential as a lead compound for oncology drug development.

This compound, in contrast, is recognized for its immunostimulatory properties. However, the current body of research has primarily focused on the effects of plant extracts. Further studies involving the isolated compound are necessary to quantify its efficacy, elucidate its precise molecular targets and signaling pathways, and fully realize its therapeutic potential as an immunomodulatory agent. This comparative guide highlights the importance of isolating and characterizing individual bioactive compounds from natural sources to uncover their unique therapeutic applications.

References

A Comparative Analysis of Sphaeranthanolide's Immunomodulatory Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunomodulatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Sphaeranthanolide, a sesquiterpene lactone derived from the medicinal plant Sphaeranthus indicus, has emerged as a promising candidate. This guide provides a comparative analysis of the immunomodulatory effects of a key bioactive component of Sphaeranthus indicus, 7-hydroxyfrullanolide (a eudesmanolide similar to this compound), against established immunomodulators, namely the corticosteroid dexamethasone and the calcineurin inhibitor cyclosporine A.

Quantitative Comparison of Inhibitory Activity

The immunomodulatory potential of these compounds is often quantified by their ability to inhibit the production of pro-inflammatory cytokines and suppress the proliferation of immune cells, such as T-lymphocytes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell TypeStimulantIC50
S. indicus (Methanolic Extract) TNF-αHuman PBMCsLPS3.5 µg/mL
IL-1βHuman PBMCsLPS2.1 µg/mL
IL-6Human PBMCsLPS10 µg/mL
7-Hydroxyfrullanolide ICAM-1 ExpressionHUVECsTNF-α0.73 µM
VCAM-1 ExpressionHUVECsTNF-α0.39 µM
E-selectin ExpressionHUVECsTNF-α0.29 µM
Dexamethasone TNF-αHuman PBMCsLPSDose-dependent inhibition (IC50 not specified)[1]
IL-1βHuman MonocytesLPSPost-transcriptional inhibition (IC50 not specified)[2][3]
IL-6Human PMNsLPSInhibition observed at 10⁻⁸ to 10⁻⁶ M[4]
Cyclosporine A TNF-αHuman PBMCsPMA + Ionomycin20-60 ng/mL
IL-6Human MonocytesLPSEnhances production at low LPS concentrations[5]
IL-2Jurkat T-cellsCD28 stimulationInhibition observed at 1 µg/mL[6]

Table 2: Inhibition of T-Cell Proliferation

CompoundCell TypeStimulantIC50 / Effective Concentration
7-Hydroxyfrullanolide Not specifiedNot specifiedData not available
Dexamethasone Human PBMCsConcanavalin AIC50 > 10⁻⁶ M in some RA patients[7]
Cyclosporine A Human PBMCsAnti-CD3 mAbDose-dependent inhibition (100-1000 ng/mL)

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell types, stimulants, and assay methodologies. Data for Sphaeranthus indicus is primarily from a methanolic extract, not the purified this compound. 7-hydroxyfrullanolide data is presented as a proxy for a pure bioactive compound from the plant.

Experimental Protocols

A detailed understanding of the methodologies employed in generating the above data is crucial for accurate interpretation.

Cytokine Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a compound on the production of pro-inflammatory cytokines by immune cells.

General Protocol (for S. indicus extract and comparators in LPS-stimulated PBMCs):

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., S. indicus extract, dexamethasone, or cyclosporine A) for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce the production of pro-inflammatory cytokines. A negative control (no LPS) and a vehicle control (LPS with solvent) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

T-Cell Proliferation Assay

Objective: To assess the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

General Protocol (using a mitogen like Concanavalin A):

  • Cell Isolation: PBMCs containing T-lymphocytes are isolated as described above.

  • Cell Labeling (Optional but common): Cells can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of daughter cells is halved, allowing for the tracking of proliferation.

  • Cell Culture: Labeled or unlabeled PBMCs are cultured in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Stimulation: A T-cell mitogen, such as Concanavalin A (Con-A) or Phytohaemagglutinin (PHA), or specific antibodies like anti-CD3/anti-CD28, is added to the wells to induce T-cell proliferation.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell division.

  • Proliferation Measurement:

    • For unlabeled cells: Proliferation is often measured by the incorporation of a radioactive tracer, such as ³H-thymidine, into the DNA of dividing cells. The amount of radioactivity is proportional to the degree of cell proliferation.

    • For CFSE-labeled cells: Proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye.

  • Data Analysis: The inhibition of proliferation is calculated for each concentration of the test compound relative to the stimulated control. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound and the established drugs are mediated through their interference with key intracellular signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammatory responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p leads to NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active This compound This compound (7-HF) This compound->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->IkB upregulates NFkB_nuc NF-κB Dexamethasone->NFkB_nuc inhibits nuclear translocation CyclosporineA Cyclosporine A CyclosporineA->NFkB inhibits activation (indirectly) IkB_p->NFkB releases NFkB_active->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines induces transcription

Caption: Simplified NF-κB signaling pathway and points of intervention.

  • This compound (and other sesquiterpene lactones): These compounds are known to inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

  • Dexamethasone: This glucocorticoid exerts its anti-inflammatory effects through multiple mechanisms. It can increase the synthesis of IκBα, thereby enhancing the inhibition of NF-κB. Dexamethasone can also directly interfere with the transcriptional activity of NF-κB in the nucleus.

  • Cyclosporine A: While its primary mechanism is the inhibition of calcineurin, which is crucial for T-cell activation, cyclosporine A can also indirectly affect NF-κB activation in certain contexts.

Experimental Workflow: Cytokine Inhibition Assay

The following diagram illustrates the typical workflow for assessing the cytokine inhibitory potential of the test compounds.

Experimental_Workflow cluster_workflow Cytokine Inhibition Assay Workflow start Isolate Human PBMCs culture Culture PBMCs start->culture treat Pre-incubate with: - this compound - Dexamethasone - Cyclosporine A culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatants incubate->collect analyze Quantify Cytokines (ELISA) collect->analyze end Determine IC50 Values analyze->end

Caption: Workflow for determining cytokine inhibition IC50 values.

References

A Comparative Guide to the Bioassays of Sphaeranthanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays used to evaluate the biological activity of Sphaeranthanolide, a sesquiterpene lactone isolated from Sphaeranthus indicus. This compound and its analogs, such as 7-hydroxyfrullanolide, have demonstrated promising anti-inflammatory and cytotoxic properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to aid in the selection and interpretation of appropriate bioassays for this compound.

Data Presentation: A Comparative Overview of this compound Bioactivity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its closely related analog, 7-hydroxyfrullanolide, across various bioassays. This allows for a direct comparison of its potency in different biological contexts.

Bioassay TypeTarget/Cell LineCompoundIC50 ValueReference
Anti-inflammatory Cyclooxygenase-2 (COX-2)7-hydroxyfrullanolide analog0.5 µM[1]
Cyclooxygenase-1 (COX-1)7-hydroxyfrullanolide analog>10 µM[1]
Cytotoxicity CCRF-CEM (Leukemia)7-hydroxyfrullanolide analog1.23 µM[1]
MDA-MB-231 (Breast Cancer)7-hydroxyfrullanolide analog8 µM[1]
HCT-116 (Colon Cancer)7-hydroxyfrullanolide analog1.5 µM[1]
U-251 (Glioblastoma)7-hydroxyfrullanolide analog2.5 µM[1]
Colorectal Cancer Cells7-hydroxyfrullanolideNot specified[2][3]

Experimental Protocols

Detailed methodologies for the key bioassays used to assess the anti-inflammatory and cytotoxic activity of this compound are provided below.

Anti-inflammatory Bioassay: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[4] Natural products are frequently screened for their ability to inhibit NF-κB activation.[5][6][7]

Protocol: Cell-Based Reporter Gene Assay

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), to induce NF-κB activation.

  • Lysis and Reporter Assay: After a defined incubation period (e.g., 6-8 hours), cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The reduction in reporter gene activity in the presence of this compound compared to the stimulated control is calculated to determine the inhibitory effect. The IC50 value is the concentration of this compound that causes a 50% reduction in reporter activity.

Cytotoxicity Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][8][9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Degradation of IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: Cross-Validation of Bioassays

Cross_Validation_Workflow Start Start: This compound Sample Primary_Screen Primary Screening: Cytotoxicity Assay (MTT) Start->Primary_Screen Active Active? Primary_Screen->Active Inactive Inactive Active->Inactive No Secondary_Screen Secondary Screening: Anti-inflammatory Assays Active->Secondary_Screen Yes NFkB_Assay NF-κB Inhibition Assay Secondary_Screen->NFkB_Assay COX_Assay COX-2 Inhibition Assay Secondary_Screen->COX_Assay Data_Analysis Data Analysis and Comparison: Determine IC50 values NFkB_Assay->Data_Analysis COX_Assay->Data_Analysis Conclusion Conclusion: Potency and Selectivity Profile Data_Analysis->Conclusion

Caption: A logical workflow for the cross-validation of this compound bioassays.

References

Reproducibility of Sphaeranthanolide Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on Sphaeranthanolide and related compounds, focusing on its reproducibility in key biological assays. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound, a sesquiterpene lactone primarily isolated from Sphaeranthus indicus, has demonstrated significant anti-inflammatory and cytotoxic activities in various preclinical studies. Experimental evidence suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway. This guide summarizes the available quantitative data, details the experimental protocols for reproducibility, and provides a comparative perspective with other well-studied sesquiterpene lactones, Parthenolide and Zerumbone.

Data Presentation

Cytotoxicity Data

The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity.

Compound/ExtractCell LineIC50 ValueCitation
Petroleum Ether Extract of S. indicus (contains this compound)HL-60 (Human promyelocytic leukemia)53 µg/mL
7-hydroxyfrullanolideMDA-MB-468 (Human breast cancer)2.97 µg/mL[1]
7-hydroxyfrullanolideMCF-7 (Human breast cancer)4.05 µg/mL[1]
7-hydroxyfrullanolideMDA-MB-231 (Human breast cancer)4.35 µg/mL[1]
ParthenolideHCT116 (p53+/+) (Human colon carcinoma)32.7 µM
ParthenolideU87.MG (Human glioblastoma)46.0 µM
ZerumboneVarious Cancer Cell LinesReported cytotoxic effects, specific IC50 values vary across studies.
Anti-inflammatory Activity

The anti-inflammatory properties have been predominantly assessed using the carrageenan-induced paw edema model in rodents. This assay measures the reduction in swelling after administration of the test compound.

Compound/ExtractAnimal ModelDosePaw Edema Inhibition (%)Citation
Ethanolic Extract of S. indicusRat100 mg/kg57.22%
Ethanolic Extract of S. indicusRat200 mg/kg67.77%
Ethanolic Extract of S. indicusRat400 mg/kg77.61%
7-hydroxyfrullanolideRatOrally administeredSignificant efficacy[2]
ZerumboneMouse5, 10, 50, 100 mg/kg (i.p.)Dose-dependent inhibition

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound extract) or a standard anti-inflammatory drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction

Studies on a petroleum ether extract of Sphaeranthus indicus have shown that it induces apoptosis in HL-60 cells through the mitochondrial-dependent pathway. This is characterized by the activation of initiator caspase-9 and effector caspase-3.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

NF-κB Signaling Pathway Inhibition

A methanolic extract of Sphaeranthus indicus has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus Sphaeranthus_indicus_extract S. indicus Extract IKK IKK Complex Sphaeranthus_indicus_extract->IKK Inhibits IkBa_p p-IκBα IKK->IkBa_p NFkB_IkBa NF-κB/IκBα Complex Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Release DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway by S. indicus extract.

Experimental Workflow

A typical workflow for evaluating the bioactivity of this compound is outlined below.

G Start Start: Isolation of This compound In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Anti_inflammatory_in_vitro Anti-inflammatory Assays (e.g., NO, Cytokine production) In_Vitro->Anti_inflammatory_in_vitro Mechanism Mechanism of Action (e.g., Western Blot, Reporter Assays) In_Vitro->Mechanism In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Anti_inflammatory_in_vitro->In_Vivo Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis Anti_inflammatory_in_vivo Anti-inflammatory Models (e.g., Carrageenan Paw Edema) In_Vivo->Anti_inflammatory_in_vivo Toxicity Toxicity Studies In_Vivo->Toxicity Anti_inflammatory_in_vivo->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's bioactivity.

References

Unveiling the Molecular Targets of Sphaeranthanolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of Sphaeranthanolide and its related active compounds derived from Sphaeranthus indicus. We present a comparative overview of its performance against other known inhibitors, supported by experimental data and detailed protocols to facilitate further research and drug development endeavors.

Executive Summary

This compound, a sesquiterpene glycoside, and its more extensively studied aglycone, 7-hydroxyfrullanolide (7-HF), are key bioactive constituents of the medicinal plant Sphaeranthus indicus.[1] Experimental evidence strongly indicates that the primary molecular target of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway . A secondary potential target has been identified as lipoxygenase (LOX) . This guide will delve into the mechanism of action on these targets and provide a comparative analysis with other well-established inhibitors.

Comparison of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound's active counterpart, 7-hydroxyfrullanolide, and a standardized extract of Sphaeranthus indicus, against their molecular targets. For comparative purposes, data for well-known alternative inhibitors are also presented.

Table 1: Inhibition of NF-κB Signaling Pathway

Compound/ExtractAssayTarget ReadoutIC50
7-Hydroxyfrullanolide (7-HF) TNF-α induced expression in HUVECsVCAM-10.39 µM[2]
ICAM-10.73 µM[2]
E-selectin0.29 µM[2]
Sphaeranthus indicus Extract TNF-α induced expression in HUVECsVCAM-16.43 µg/mL[2]
ICAM-111.43 µg/mL[2]
E-selectin4.61 µg/mL[2]
Parthenolide NF-κB Reporter Assay (HEK293 cells)Luciferase Activity~5 µM
Bortezomib NF-κB Reporter Assay (HEK293 cells)Luciferase Activity20 nM

Table 2: Inhibition of 5-Lipoxygenase (5-LOX)

Compound/ExtractAssayTarget ReadoutIC50
Zileuton 5-LOX activity in rat basophilic leukemia cells5-HETE synthesis0.5 µM[3][4][5][6]
Nordihydroguaiaretic Acid (NDGA) 5-LOX activityEnzyme inhibition8 µM[7][8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB-alpha IkB-alpha IKK->IkB-alpha phosphorylates NF-kB NF-kB IkB-alpha->NF-kB inhibits IkB-alpha_p p-IkB-alpha IkB-alpha->IkB-alpha_p NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-alpha_p->Proteasome degradation 7-HF 7-Hydroxyfrullanolide 7-HF->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory_Genes Pro-inflammatory Genes (e.g., VCAM-1) DNA->Pro-inflammatory_Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of 7-Hydroxyfrullanolide.

Experimental_Workflow cluster_NFkB NF-κB Inhibition Assay cluster_LOX Lipoxygenase Inhibition Assay Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment with 7-HF/Extract and TNF-α Cell_Culture->Treatment Reporter_Assay Luciferase Reporter Assay Treatment->Reporter_Assay Western_Blot Western Blot for p-IκBα Treatment->Western_Blot Enzyme_Prep Prepare Lipoxygenase Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Addition Add Substrate (e.g., Linoleic Acid) Incubation->Substrate_Addition Measurement Measure Absorbance at 234 nm Substrate_Addition->Measurement

Caption: General experimental workflows for assessing NF-κB and Lipoxygenase inhibition.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Seeding: Seed human embryonic kidney 293 (HEK293) cells or another suitable cell line in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with varying concentrations of this compound, 7-hydroxyfrullanolide, or other inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IκBα Phosphorylation Western Blot

This method detects the phosphorylation status of IκBα, a key step in NF-κB activation.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) and treat with the test compounds and TNF-α as described in the reporter assay.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total IκBα).

Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the activity of LOX.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0), a solution of soybean lipoxygenase (e.g., 10,000 U/mL), and a substrate solution of linoleic acid (e.g., 1.25 mM).

  • Assay Mixture: In a quartz cuvette, mix the phosphate buffer, the test inhibitor (dissolved in a suitable solvent like DMSO or ethanol), and the lipoxygenase enzyme solution. Incubate for 5-10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to the cuvette.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a spectrophotometer. The formation of the hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

Unraveling the Specificity of Sphaeranthanolide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. Sphaeranthanolide, a eudesmanolide sesquiterpenoid isolated from Sphaeranthus indicus, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. This guide provides a comparative analysis of this compound's biological effects, supported by available experimental data, to evaluate its specificity and potential as a therapeutic agent.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

This compound, along with related compounds from Sphaeranthus indicus, has shown significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.

A study on a methanolic extract of Sphaeranthus indicus, rich in the related compound 7-hydroxy frullanolide (7-HF), demonstrated a concentration-dependent inhibition of various pro-inflammatory cytokines in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 values for the inhibition of TNF-α, IL-1β, IL-6, and IL-8 were 3.5, 2.1, 10, and 25 μg/ml, respectively.[1] This indicates a potent and somewhat selective effect on different cytokines. The anti-inflammatory effect of the extract was attributed to the prevention of IκB-α phosphorylation and degradation, which in turn blocks the nuclear translocation of NF-κB.[1]

While specific quantitative data for pure this compound is limited, the activity of the extract and its components suggests a mechanism shared by many sesquiterpene lactones, which are known to alkylate and inactivate key signaling proteins.

Comparative Data: Anti-inflammatory Activity of Sphaeranthus indicus Extract

CytokineIC50 (µg/mL) of S. indicus Extract
TNF-α3.5[1]
IL-1β2.1[1]
IL-610[1]
IL-825[1]

Cytotoxic and Anticancer Effects: A Focus on Specific Cancer Cell Types

The anticancer potential of this compound and related compounds has been explored in various cancer cell lines. Notably, studies on 7-hydroxy frullanolide (7-HF) have revealed a degree of specificity in its cytotoxic effects.

One study reported that triple-negative breast cancer (TNBC) cells (MDA-MB-468, MDA-MB-231, and Hs578T) were more sensitive to 7-HF than non-TNBC cells (MCF-7). This suggests a potential selective therapeutic window for certain cancer subtypes. The mechanism of action in TNBC cells involves the induction of G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound's biological effects.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a positive control, e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription This compound This compound This compound->IKK inhibits G cluster_0 Cell-based Assays cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis start Cancer Cell Lines treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Annexin V/PI Staining incubation->apoptosis ic50 Determine IC50 Value mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow

References

Independent Verification of Sphaeranthanolide's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the therapeutic potential of Sphaeranthanolide, a sesquiterpene lactone derived from Sphaeranthus indicus, with established alternatives in the fields of immunomodulation and anti-inflammatory action. The information is compiled from preclinical studies to support further research and development.

Executive Summary

This compound, primarily investigated as a component of Sphaeranthus indicus extracts, demonstrates significant anti-inflammatory and potential immunomodulatory properties. Preclinical evidence suggests its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This positions it as a compound of interest for inflammatory disorders. However, a notable gap exists in the literature regarding studies on the isolated compound, this compound. The majority of research has been conducted on whole plant extracts or related molecules like 7-hydroxy frullanolide (7-HF). For this guide, data on a methanolic extract of S. indicus and 7-HF will be used as a proxy, with the clear delineation that these are not isolated this compound.

Anti-Inflammatory Potential: A Comparative Overview

The anti-inflammatory effects of a methanolic extract of Sphaeranthus indicus and its active component, 7-hydroxy frullanolide (7-HF), have been evaluated in vitro. The primary mechanism identified is the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][2] This is compared with Diclofenac, a standard nonsteroidal anti-inflammatory drug (NSAID).

Table 1: Comparison of Anti-Inflammatory Activity

FeatureSphaeranthus indicus Methanolic Extract / 7-HFDiclofenac (Standard NSAID)
Mechanism of Action Inhibition of NF-κB translocation, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.[1][2]Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.
Effect on Pro-inflammatory Cytokines Dose-dependent reduction in circulating levels of MCP-1, TNF-α, and IL-6.[1][2]Reduces inflammation, which can indirectly affect cytokine levels.
Effect on Adhesion Molecules Concentration-dependent inhibition of VCAM-1 and ICAM-1 expression.[1]Primarily acts on prostaglandin synthesis; effects on adhesion molecules are secondary.
Quantitative Data (IC50) Not explicitly reported for isolated this compound. Studies show concentration-dependent inhibition by extracts and 7-HF.[1]Varies depending on the assay. For example, in a protein denaturation assay, Diclofenac can show significant inhibition at concentrations around 10-50 µg/mL.

Immunomodulatory Potential: A Comparative Overview

Extracts of Sphaeranthus indicus containing this compound have been reported to possess immunostimulant properties. This is compared with Levamisole, a synthetic immunomodulatory agent.

Table 2: Comparison of Immunomodulatory Activity

FeatureSphaeranthus indicus ExtractsLevamisole (Immunomodulator)
Mechanism of Action Reported to increase phagocytic activity, haemagglutination antibody titer, and delayed-type hypersensitivity, suggesting stimulation of both humoral and cellular immunity.Restores depressed immune function by stimulating antibody formation, enhancing T-cell responses, and potentiating monocyte and macrophage functions.
Key Effects Immunostimulatory.Immunostimulatory, particularly in immunocompromised states.
Clinical Use Used in traditional medicine for various ailments; preclinical studies suggest immunomodulatory potential.Used as an adjuvant in cancer therapy and for treating various conditions with altered immune responses.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: NF-κB Nuclear Translocation

This protocol is based on the methodology used to evaluate the effect of S. indicus extract and 7-HF on TNF-α-induced NF-κB activation.[1]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Treatment: HUVECs are pre-treated with varying concentrations of the test compound (e.g., S. indicus extract or 7-HF) for a specified period.

  • Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

  • Cell Lysis and Fractionation: Cytoplasmic and nuclear extracts are prepared from the treated cells.

  • Western Blot Analysis: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using a specific antibody.

  • Analysis: A decrease in the nuclear translocation of NF-κB p65 in the presence of the test compound indicates an inhibitory effect on the NF-κB pathway.

In Vitro Immunomodulatory Assay: Phagocytic Activity

This is a general protocol to assess the effect of a substance on macrophage phagocytosis.

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice.

  • Cell Culture: Macrophages are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are incubated with various concentrations of the test substance (e.g., S. indicus extract).

  • Phagocytosis Induction: A suspension of opsonized Sheep Red Blood Cells (SRBCs) is added to the macrophage culture.

  • Incubation and Lysis: After incubation to allow for phagocytosis, non-phagocytosed SRBCs are lysed.

  • Quantification: The amount of phagocytosed SRBCs is quantified by measuring the absorbance of the lysate. An increase in absorbance in the treated groups compared to the control indicates enhanced phagocytic activity.

Visualizations

G NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing p65 p65 NF-κB->p65 p50 p50 NF-κB->p50 Nuclear Translocation Nuclear Translocation p65->Nuclear Translocation p50->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Initiates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes Expresses This compound (7-HF) This compound (7-HF) This compound (7-HF)->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound (7-HF).

G Experimental Workflow: In Vitro Anti-Inflammatory Assay Start Start HUVEC_Culture Culture HUVECs Start->HUVEC_Culture Pre-treatment Pre-treat with Test Compound HUVEC_Culture->Pre-treatment Stimulation Stimulate with TNF-α Pre-treatment->Stimulation Cell_Lysis Cell Lysis & Nuclear/Cytoplasmic Fractionation Stimulation->Cell_Lysis Western_Blot Western Blot for NF-κB p65 Cell_Lysis->Western_Blot Analysis Analyze p65 levels in Nucleus vs. Cytoplasm Western_Blot->Analysis End End Analysis->End

Caption: Workflow for assessing the anti-inflammatory effect on NF-κB translocation.

Conclusion and Future Directions

The available preclinical data, primarily from studies on Sphaeranthus indicus extracts and the related compound 7-hydroxy frullanolide, strongly suggest that this compound has significant anti-inflammatory properties mediated by the inhibition of the NF-κB signaling pathway. Its potential as an immunomodulator also warrants further investigation.

A critical limitation in the current body of research is the lack of studies on isolated this compound. To fully validate its therapeutic potential, future research should focus on:

  • Isolation and Purification: Development of robust methods for isolating pure this compound.

  • Quantitative In Vitro Studies: Determination of IC50 values for its anti-inflammatory and immunomodulatory effects against a panel of standard drugs.

  • In Vivo Efficacy: Evaluation of the therapeutic efficacy of isolated this compound in relevant animal models of inflammatory and immune-related diseases.

  • Safety and Toxicity: Comprehensive toxicological studies to establish a safety profile.

Independent verification of the therapeutic potential of purified this compound is a crucial next step to translate the promising preclinical findings into potential clinical applications.

References

Safety Operating Guide

Proper Disposal of Sphaeranthanolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Sphaeranthanolide, a bioactive sesquiterpene lactone. All laboratory personnel handling this compound must adhere to the following procedures to ensure personal safety and environmental compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is required. As a member of the sesquiterpene lactone class, this compound should be treated as a potentially hazardous substance with possible cytotoxic, irritant, and sensitizing properties.

Hazard Summary and Personal Protective Equipment (PPE)

Given the potential biological activity of sesquiterpene lactones, which can include skin irritation and gastrointestinal upset, appropriate PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Contact (Skin/Eyes) Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat are required.[1][2] An apron resistant to chemicals can offer added protection against spills and splashes.
Inhalation When handling the powdered form or creating aerosols, a respirator with an appropriate cartridge is necessary. Work should be conducted in a certified chemical fume hood.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure categorizes this compound waste as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated personal protective equipment (gloves, aprons), and any other solid materials (e.g., weighing boats, contaminated bench paper) into a designated, leak-proof hazardous waste container.[3][4][5]

    • This container must be clearly labeled as "Hazardous Waste: this compound" and should include the date of accumulation.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.

    • The container must be clearly labeled "Hazardous Liquid Waste: this compound" and list all solvent components.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any sharps (needles, Pasteur pipettes, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic/hazardous chemical waste.[3][4][5]

2. Storage of Hazardous Waste:

  • Store all this compound waste containers in a designated satellite accumulation area.

  • This area should be clearly marked, well-ventilated, and away from general laboratory traffic.

  • Ensure containers are sealed when not in use to prevent the release of vapors.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, put on the recommended PPE, including respiratory protection if the spill involves powder.

  • Contain and Clean:

    • For solid spills, carefully cover the spill with an absorbent material to avoid raising dust. Gently sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Place the used absorbent material into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Sphaeranthanolide_Disposal_Workflow cluster_handling This compound Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (for powder) start->ppe waste_generated Waste Generated ppe->waste_generated waste_type Determine Waste Type waste_generated->waste_type solid_waste Solid Waste: - Unused powder - Contaminated PPE - Weighing boats, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Contaminated needles - Pasteur pipettes - Broken glass waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling Sphaeranthanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Sphaeranthanolide, a sesquiterpene lactone isolated from Sphaeranthus indicus. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling powdered natural products of unknown toxicity and the general understanding of the bioactivity of sesquiterpene lactones.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Eye Protection Chemical safety goggles.Protects eyes from airborne powder and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Prevents inhalation of fine powder, which is a primary route of exposure.
Body Protection A full-sleeved laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan for Handling this compound

This step-by-step guide ensures a safe workflow from preparation to disposal.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Prepare a designated and clean workspace prep1->prep2 prep3 Assemble all necessary equipment and materials prep2->prep3 handle1 Weigh this compound in a fume hood or ventilated enclosure prep3->handle1 Proceed to handling handle2 Use a micro-spatula to minimize dust generation handle1->handle2 handle3 Keep the container sealed when not in use handle2->handle3 handle4 Perform all manipulations within the designated area handle3->handle4 disp1 Collect all contaminated materials (gloves, wipes, etc.) handle4->disp1 Proceed to disposal disp2 Place in a sealed, labeled hazardous waste container disp1->disp2 disp3 Decontaminate the work area thoroughly disp2->disp3 disp4 Dispose of waste according to institutional and local regulations disp3->disp4

Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Before handling this compound, ensure all recommended PPE is worn correctly.

    • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

    • Ensure the work surface is clean and uncluttered.

    • Assemble all necessary equipment, such as a calibrated analytical balance, weighing paper or boats, spatulas, and solvent for solubilization.

  • Handling:

    • Weighing: Always weigh this compound inside a chemical fume hood or a powder containment enclosure to minimize inhalation exposure.

    • Transfer: Use a micro-spatula to handle the powder. Avoid scooping large amounts at once to prevent aerosolization. Gently tap the spatula to release the powder; do not shake.

    • Storage: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and accidental spills.

    • Manipulation: All procedures involving the open compound, such as preparing solutions, should be carried out in the designated ventilated area.

  • Spill Management:

    • In case of a small spill, carefully wipe the area with a damp cloth or absorbent paper to avoid creating dust.

    • For a larger spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

    • All materials used for cleaning up spills should be treated as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash.

  • Decontamination: Thoroughly decontaminate the work surface and any reusable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Final Disposal: Dispose of the hazardous waste container according to your institution's and local environmental regulations for chemical waste.

By adhering to these procedures, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.